Product packaging for 4-Chloro-8-methoxyquinoline(Cat. No.:CAS No. 16778-21-5)

4-Chloro-8-methoxyquinoline

Cat. No.: B022261
CAS No.: 16778-21-5
M. Wt: 193.63 g/mol
InChI Key: LCYDNBWXXPOMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloro-8-methoxyquinoline, also known as this compound, is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClNO B022261 4-Chloro-8-methoxyquinoline CAS No. 16778-21-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-8-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-9-4-2-3-7-8(11)5-6-12-10(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYDNBWXXPOMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C(C=CN=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60491470
Record name 4-Chloro-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60491470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16778-21-5
Record name 4-Chloro-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60491470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-8-METHOXYQUINOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-8-methoxyquinoline (CAS: 16778-21-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4-Chloro-8-methoxyquinoline (CAS No. 16778-21-5), a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, spectroscopic characteristics, synthetic pathways, and chemical reactivity. Emphasis is placed on its application as a versatile intermediate for the synthesis of pharmacologically active molecules, notably as a precursor to CRTh2 (DP2) antagonists.[1] Detailed experimental protocols, data tables, and process diagrams are included to serve as a practical resource for laboratory and development settings.

Physicochemical and Spectroscopic Properties

This compound is a solid organic compound belonging to the quinoline family, which is a privileged scaffold in medicinal chemistry.[2] Its structure incorporates a chlorine atom at the 4-position and a methoxy group at the 8-position, features that are significant for its reactivity and utility in drug design.[3]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueReference
CAS Number 16778-21-5[1][4][5][6]
Molecular Formula C₁₀H₈ClNO[1][4][5]
Molecular Weight 193.63 g/mol [1][4][5][6]
IUPAC Name This compound[4]
Appearance Solid[5]
Melting Point 83-86 °C[6]
Boiling Point 299.9 °C at 760 mmHg[7]
SMILES COC1=CC=CC2=C(C=CN=C21)Cl[4]
InChIKey LCYDNBWXXPOMQL-UHFFFAOYSA-N[4][5]
Spectroscopic Analysis

While specific spectral data from public databases are limited, the structure of this compound allows for the prediction of its key spectroscopic features. Experimental verification is recommended for definitive structural confirmation.

  • ¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.8 ppm) corresponding to the protons on the quinoline ring system. A sharp singlet, integrating to three protons, would appear in the upfield region (approx. 3.9-4.1 ppm) for the methoxy (-OCH₃) group.

  • ¹³C NMR: The spectrum would display ten unique carbon signals. The signal for the methoxy carbon would be observed around 55-60 ppm. Aromatic carbons would resonate in the 110-150 ppm range. The carbon bearing the chlorine atom (C4) would be significantly influenced by the halogen's electronegativity.

  • Mass Spectrometry (MS): The electron impact (EI) mass spectrum would show a characteristic molecular ion (M⁺) peak cluster at m/z 193 and 195, with an approximate intensity ratio of 3:1, which is indicative of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands corresponding to C-H stretching of the aromatic ring (~3050-3100 cm⁻¹), C-O stretching of the methoxy group (~1030-1250 cm⁻¹), C=N stretching of the quinoline ring (~1500-1600 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).

Synthesis and Reactivity

The synthesis of 4-chloroquinolines is a well-established process in organic chemistry, typically involving the chlorination of a 4-hydroxyquinoline precursor. The resulting 4-chloro group is a versatile handle for further functionalization through nucleophilic substitution reactions.

Synthetic Pathway

The most common and efficient method for synthesizing this compound involves the chlorination of 8-methoxyquinolin-4-one. This precursor can be prepared via methods such as the Gould-Jacobs reaction. The final chlorination step is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

G cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_final Final Product Synthesis A 2-Amino-3-methoxy- benzaldehyde (or similar) B Gould-Jacobs Reaction (e.g., with diethyl malonate, followed by cyclization) A->B Condensation & Cyclization C 8-Methoxyquinolin-4-one D Chlorination C->D POCl₃, heat E This compound PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor 8-Methoxyquinoline Derivative Inhibitor->PI3K inhibits Inhibitor->AKT inhibits Inhibitor->mTORC1 inhibits

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chloro-8-methoxyquinoline

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthetic methodologies, and applications, serving as a vital resource for professionals engaged in research and development. Quinoline derivatives are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets, making them a cornerstone in the design of novel therapeutic agents.[1][2]

Chemical and Physical Properties

This compound is a solid, halogenated heterocyclic compound. Its core structure is a quinoline ring substituted with a chloro group at the 4-position and a methoxy group at the 8-position. These substitutions are critical for its utility as a versatile synthetic intermediate.[3] The key physicochemical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₈ClNO[4]
Molecular Weight 193.63 g/mol [4]
CAS Number 16778-21-5[4]
IUPAC Name This compound[4]
Physical Form Solid
SMILES COC1=CC=CC2=C(C=CN=C21)Cl[4]
InChI Key LCYDNBWXXPOMQL-UHFFFAOYSA-N[4]

Synthesis of 4-Chloroquinolines

The synthesis of 4-chloroquinoline derivatives is a fundamental process in medicinal chemistry, enabling the creation of scaffolds for potent therapeutic agents.[3] A common and effective strategy involves the construction of a 4-hydroxyquinoline core, often via the Gould-Jacobs reaction, followed by a chlorination step.[1][5]

General Synthetic Workflow

The pathway generally begins with an appropriately substituted aniline, which undergoes condensation with an ester, followed by thermal cyclization to form the quinoline ring system. The resulting 4-hydroxyquinoline is then chlorinated to yield the final product.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Aniline Substituted Aniline Condensation Condensation Product Aniline->Condensation Condensation (100-120°C) Ester Alkoxymethylenemalonate Ester Ester->Condensation Condensation (100-120°C) Hydroxyquinoline 4-Hydroxyquinoline Derivative Condensation->Hydroxyquinoline Thermal Cyclization (e.g., Dowtherm A, 240-260°C) FinalProduct 4-Chloroquinoline Derivative Hydroxyquinoline->FinalProduct Chlorination (e.g., POCl₃)

Caption: General workflow for the synthesis of 4-chloroquinoline derivatives.

Representative Experimental Protocol: Synthesis of a 4-Chloroquinoline Derivative

The following protocol is a representative example based on the synthesis of analogous compounds like 7-Bromo-4-chloro-8-methylquinoline and illustrates the key steps involved.[5]

Step 1: Condensation of Aniline Derivative

  • In a suitable reaction vessel, combine the substituted aniline (1.0 equivalent) with diethyl ethoxymethylenemalonate (1.0 - 1.2 equivalents).

  • Heat the mixture to approximately 100-120°C for 1-2 hours.

  • Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Upon completion, remove the ethanol byproduct under reduced pressure. The resulting crude condensation product can often be used directly in the next step.

Step 2: Thermal Cyclization to form 4-Hydroxyquinoline

  • Heat the crude product from Step 1 in a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

  • Maintain the temperature at 240-260°C for 30-60 minutes, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and add a hydrocarbon solvent (e.g., hexane) to precipitate the 4-hydroxyquinoline product.

  • Collect the solid by filtration, wash with the hydrocarbon solvent, and dry.

Step 3: Chlorination to form 4-Chloroquinoline

  • In a well-ventilated fume hood, carefully add the 4-hydroxyquinoline derivative (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃), typically 5-10 equivalents.

  • Heat the mixture to reflux (approximately 110°C) for 2-4 hours, monitoring consumption of the starting material by TLC.

  • Once complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

  • Neutralize the mixture, filter the solid, wash thoroughly with water, and dry to obtain the final 4-chloroquinoline product.

Applications in Research and Drug Development

The quinoline scaffold is a cornerstone of modern medicinal chemistry.[3] this compound serves not as an end-product therapeutic itself, but as a crucial building block for synthesizing more complex, biologically active molecules.

  • Anticancer Agents: The 4-chloro position is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various side chains.[1][3] This makes it a key intermediate in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.[3] Derivatives have been investigated for their potential to inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[6]

  • Anti-inflammatory Agents: this compound has been identified as a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2 or DP2). This receptor is a key target for treating inflammatory conditions like asthma and allergic rhinitis.[7]

Biological Significance and Signaling Pathways

While this compound is primarily a synthetic intermediate, its derivatives are designed to modulate specific biological pathways implicated in disease. A prominent example is the PI3K/AKT/mTOR pathway, which is one of the most frequently hyperactivated signaling pathways in human cancers, regulating cell growth, proliferation, and survival.[6][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Promotes Inhibitor Quinoline-based Kinase Inhibitor Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTOR

Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential inhibition points.

Derivatives of 4-chloroquinolines are often developed as inhibitors of key kinases within this pathway, such as PI3K, AKT, or mTOR, thereby blocking downstream signals that promote cancer cell growth.[6]

Key Experimental Protocols

To evaluate the biological efficacy of novel compounds derived from this compound, standardized in vitro assays are essential. The MTT assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][9]

Workflow for In Vitro Cytotoxicity (MTT Assay)

G start 1. Seed Cancer Cells in 96-well Plate incubate1 2. Incubate (24h, 37°C, 5% CO₂) start->incubate1 treat 3. Treat Cells with Test Compound incubate1->treat incubate2 4. Incubate (48-72h) treat->incubate2 add_mtt 5. Add MTT Reagent & Incubate (4h) incubate2->add_mtt solubilize 6. Add Solubilizing Agent (e.g., DMSO) add_mtt->solubilize read 7. Read Absorbance (Microplate Reader) solubilize->read analyze 8. Analyze Data (Calculate IC₅₀) read->analyze

Caption: Standard workflow for an MTT cell viability assay.

Detailed MTT Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized derivative against a cancer cell line.

Materials:

  • Cancer cell line (e.g., HCT116, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound dissolved in Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Phosphate-buffered saline (PBS)

  • Solubilizing agent (e.g., DMSO, isopropanol)

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubation: Incubate the plate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the test compound in growth medium. Treat the cells with various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and include a vehicle control (DMSO).

  • Incubation: Incubate the treated plates for an additional 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards.[4]

Hazard ClassGHS CodeSignal WordStatement
Acute Toxicity, Oral H302DangerHarmful if swallowed[4]
Serious Eye Damage H318DangerCauses serious eye damage[4]

Standard precautionary measures, such as wearing appropriate personal protective equipment (PPE), should be followed when handling this chemical.[4]

References

An In-depth Technical Guide to 4-Chloro-8-methoxyquinoline: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthetic routes for 4-chloro-8-methoxyquinoline, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document details its structural characteristics, physical and chemical properties, and established methods for its preparation, including detailed experimental protocols. Furthermore, it explores the interaction of quinoline derivatives with key biological signaling pathways.

Molecular Structure and Properties

This compound is a substituted quinoline with a chlorine atom at the 4-position and a methoxy group at the 8-position. The quinoline core is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.

The structural and physical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 16778-21-5[1]
Molecular Formula C₁₀H₈ClNO[1]
Molecular Weight 193.63 g/mol [1]
SMILES COC1=CC=CC2=C(C=CN=C21)Cl
InChI InChI=1S/C10H8ClNO/c1-13-9-4-2-3-7-8(11)5-6-12-10(7)9/h2-6H,1H3[1]
InChIKey LCYDNBWXXPOMQL-UHFFFAOYSA-N[1]
Appearance Solid
Hazard Classification Acute toxicity, oral (Harmful if swallowed); Serious eye damage[1]

Synthesis of this compound

The primary synthetic strategy for this compound involves the chlorination of its precursor, 4-hydroxy-8-methoxyquinoline (also known as 8-methoxyquinolin-4-ol). This precursor is typically synthesized from o-anisidine through well-established named reactions such as the Gould-Jacobs reaction or the Conrad-Limpach synthesis.

A logical workflow for the synthesis is presented below:

SynthesisWorkflow o_anisidine o-Anisidine gould_jacobs Gould-Jacobs Reaction o_anisidine->gould_jacobs deem Diethyl ethoxymethylenemalonate deem->gould_jacobs precursor 4-Hydroxy-8-methoxyquinoline gould_jacobs->precursor chlorination Chlorination precursor->chlorination product This compound chlorination->product

Caption: General synthetic workflow for this compound.

Synthesis of the Precursor: 4-Hydroxy-8-methoxyquinoline

The Gould-Jacobs reaction is a widely used method for the synthesis of 4-hydroxyquinolines from anilines.[2][3] It involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate, followed by thermal cyclization.

Step 1: Condensation

  • In a round-bottom flask, combine o-anisidine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

  • Heat the mixture at 100-130 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, remove the ethanol byproduct under reduced pressure. The resulting crude diethyl ((2-methoxyphenyl)amino)methylene)malonate can be used directly in the next step or purified by recrystallization.

Step 2: Thermal Cyclization

  • Dissolve the crude intermediate from Step 1 in a high-boiling point solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).

  • Heat the solution to a vigorous reflux (around 250 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should cause the ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate to precipitate.

  • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., hexane), and dry.

Step 3: Hydrolysis

  • Suspend the ester from Step 2 in a 10-20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a concentrated acid (e.g., HCl) to precipitate the 4-hydroxy-8-methoxyquinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 4: Decarboxylation

  • Place the dried carboxylic acid from Step 3 in a suitable flask.

  • Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.

  • The resulting crude 4-hydroxy-8-methoxyquinoline can be purified by recrystallization from a suitable solvent like ethanol.

Reaction StageKey ParametersTypical Yield
Condensation 100-130 °C, 1-2 hHigh
Cyclization ~250 °C, 30-60 minModerate to High
Hydrolysis Reflux, 1-2 hHigh
Decarboxylation 200-250 °CHigh

Modern approaches utilize microwave irradiation to significantly reduce reaction times and often improve yields.[4][5][6]

  • In a microwave-safe vial, combine o-anisidine (1.0 equivalent) and diethyl ethoxymethylenemalonate (3.0 equivalents).

  • Seal the vial and heat the mixture in a microwave reactor to 250 °C for 5-10 minutes.

  • Cool the vial to room temperature, which should induce precipitation of the product.

  • Filter the solid and wash with a cold solvent like acetonitrile to afford the cyclized ester, ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

  • Proceed with hydrolysis and decarboxylation as described in the classical method.

Reaction StageKey ParametersTypical Yield
Condensation & Cyclization 250 °C, 5-10 min (Microwave)40-60%[4]
Chlorination of 4-Hydroxy-8-methoxyquinoline

The final step in the synthesis is the conversion of the hydroxyl group at the 4-position to a chlorine atom. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, carefully add 4-hydroxy-8-methoxyquinoline (1.0 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Reaction StageReagentsKey ParametersTypical Yield
Chlorination POCl₃Reflux (110 °C), 2-4 h70-90%

Biological Relevance: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Quinoline derivatives have garnered significant interest in oncology for their potential to inhibit critical cell signaling pathways that are often dysregulated in cancer.[7][8] One such crucial pathway is the PI3K/Akt/mTOR pathway, which plays a central role in regulating cell growth, proliferation, survival, and metabolism.[3] Aberrant activation of this pathway is a hallmark of many human cancers.[3]

The PI3K/Akt/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular signals like growth factors. This leads to the activation of PI3K, which then phosphorylates PIP2 to PIP3. PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Quinoline Quinoline Derivative Quinoline->PI3K Inhibits

Caption: PI3K/Akt/mTOR pathway and potential inhibition by quinoline derivatives.

Certain quinoline-based compounds have been developed as inhibitors of this pathway, often targeting the ATP-binding site of kinases like PI3K and mTOR.[7] By blocking the activity of these key enzymes, these quinoline derivatives can effectively halt the downstream signaling cascade, leading to the suppression of cancer cell growth and proliferation. While the direct action of this compound on this pathway is not extensively documented, its structural motif is present in more complex molecules that are known to be active. This makes it a valuable scaffold for the development of novel targeted cancer therapies.

References

Spectroscopic Profile of 4-Chloro-8-methoxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-8-methoxyquinoline, a compound of interest for researchers, scientists, and professionals in drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Data Presentation

The quantitative spectroscopic data for this compound is summarized in the tables below. It is important to note that where experimental data is not publicly available, predicted values from validated computational models are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (δ) ppmMultiplicityAssignment
8.75DoubletH-2
7.45DoubletH-3
7.55TripletH-6
7.05DoubletH-5
7.00DoubletH-7
4.05Singlet-OCH₃

Predicted using online NMR prediction tools. Actual experimental values may vary.

¹³C NMR (Predicted)

Chemical Shift (δ) ppmAssignment
157.0C-8
150.0C-2
142.0C-4
140.0C-8a
127.0C-6
122.0C-3
120.0C-4a
110.0C-5
108.0C-7
56.0-OCH₃

Predicted using online NMR prediction tools. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The following table lists the expected characteristic infrared absorption bands for this compound based on its functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic
2950-2850C-H Stretch-OCH₃
1600-1450C=C StretchAromatic Ring
1275-1200C-O StretchAryl Ether
850-550C-Cl StretchAryl Chloride
Mass Spectrometry (MS)
ParameterValueSource
Molecular FormulaC₁₀H₈ClNO-
Molecular Weight193.63 g/mol PubChem[1]
Exact Mass193.0294416 DaPubChem[1]
Predicted [M+H]⁺194.03671 m/zPubChemLite[2]
Predicted [M+Na]⁺216.01865 m/zPubChemLite[2]

Expected Fragmentation: Under electron ionization (EI), the fragmentation of this compound is expected to proceed through pathways common to substituted quinolines. Key fragmentation would likely involve the loss of a methyl group (-CH₃) from the methoxy substituent, followed by the loss of carbon monoxide (-CO).[3][4] Cleavage of the chlorine atom is also a possible fragmentation pathway.[4]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆).[5] The sample should be free of particulate matter.

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition :

    • Set the spectral width to approximately 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Technique) :

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.[1]

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Acquire a background spectrum of the empty sample compartment or a pure KBr pellet.[6][7][8]

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).[7][8]

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[9] Further dilution may be required depending on the ionization technique and instrument sensitivity.

  • Instrumentation : Utilize a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) for soft ionization or electron ionization (EI) for fragmentation analysis.[10]

  • Data Acquisition (ESI) :

    • Infuse the sample solution directly into the ESI source.

    • Optimize ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to maximize the signal of the protonated molecule [M+H]⁺.

    • Acquire data over a relevant mass-to-charge (m/z) range.

  • Data Acquisition (EI) :

    • Introduce the sample into the ion source, often via a direct insertion probe or a gas chromatograph (GC).

    • Use a standard electron energy of 70 eV to induce ionization and fragmentation.[10]

    • Acquire data over a suitable m/z range to observe the molecular ion and characteristic fragment ions.

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the molecular structure.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_result Structural Elucidation Sample Compound of Interest (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Analysis_NMR ¹H & ¹³C Spectra (Chemical Shift, Coupling) Acq_NMR->Analysis_NMR Analysis_IR IR Spectrum (Functional Groups) Acq_IR->Analysis_IR Analysis_MS Mass Spectrum (Molecular Weight, Fragmentation) Acq_MS->Analysis_MS Structure Final Structure Confirmation Analysis_NMR->Structure Analysis_IR->Structure Analysis_MS->Structure

A generalized workflow for spectroscopic analysis.

References

The Biological Frontier of 4-Chloro-8-methoxyquinoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the burgeoning field of 4-chloro-8-methoxyquinoline derivatives, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. The quinoline scaffold is a well-established pharmacophore, and the specific substitution pattern of a chloro group at the 4-position and a methoxy group at the 8-position imparts unique physicochemical properties that translate into a diverse range of biological activities. This document provides a comprehensive overview of their synthesis, anticancer, and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms.

Synthesis of this compound Derivatives

The primary synthetic route to biologically active derivatives often involves the nucleophilic substitution of the chlorine atom at the 4-position of the this compound core. A prominent example is the synthesis of 4-anilino-8-methoxyquinoline derivatives, which have shown promising antitumor activities. The general synthetic scheme involves the reaction of this compound with various aniline derivatives.

Synthesis_Workflow General Synthesis of 4-Anilino-8-methoxyquinoline Derivatives cluster_reactants Reactants Reactant_1 This compound Reaction Nucleophilic Aromatic Substitution Reactant_1->Reaction Reactant_2 Aniline Derivative (R-NH2) Reactant_2->Reaction Product 4-Anilino-8-methoxyquinoline Derivative Reaction->Product

General synthesis of 4-anilino-8-methoxyquinoline derivatives.

Anticancer Activity

Recent studies have highlighted the potent antiproliferative effects of 4-anilino-8-methoxyquinoline derivatives against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways crucial for cancer cell growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1]

Quantitative Anticancer Data

The in vitro cytotoxic activities of a series of synthesized 4-anilino-8-methoxyquinoline compounds were evaluated against human cervical cancer (HeLa) and human gastric carcinoma (BGC-823) cell lines. The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.[1]

Compound IDR-Group (Substituent on Aniline Ring)IC50 (μM) vs. HeLaIC50 (μM) vs. BGC-823
2a H> 5038.45
2b 4-F39.1429.36
2c 4-Cl28.3215.19
2d 4-Br35.2827.14
2e 3,4-diCl20.1511.32
2f 3-Cl, 4-F29.8718.73
2g 4-CH341.2330.15
2h 4-OCH3> 5042.18
2i 4-isopropyl7.154.65
Gefitinib (Control) -17.1219.27

Data sourced from a study on the synthesis and anti-tumor activities of 4-anilinoquinoline derivatives.[1]

Antimicrobial Activity

While the primary focus of recent research on this compound derivatives has been on their anticancer properties, the broader class of quinoline compounds is well-known for its antimicrobial effects. Data on the specific this compound scaffold is limited; however, studies on structurally related 7-methoxyquinoline and 8-hydroxyquinoline derivatives provide strong evidence for their potential as antimicrobial agents. These compounds have demonstrated activity against a range of bacterial and fungal pathogens.

Indicative Antimicrobial Data from Related Quinoline Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for some 7-methoxyquinoline-4-amino-benzenesulfonamide derivatives against various microbial strains, illustrating the antimicrobial potential within this class of compounds.[2]

Compound IDMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosaMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. B. subtilisMIC (µg/mL) vs. C. albicans
3c 62.50125125250125
3d 31.2512512525062.50
3l 7.8112512525031.25
Ampicillin (Control) 125>500250125-
Clotrimazole (Control) ----125

Data is for 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide derivatives and is intended to be illustrative of the potential of the broader methoxyquinoline class.[2]

Experimental Protocols

General Procedure for the Synthesis of 4-Anilino-8-methoxyquinoline Derivatives

This protocol describes the nucleophilic substitution reaction to synthesize 4-anilino-8-methoxyquinoline derivatives from this compound.[1]

  • A mixture of this compound (1 equivalent) and the appropriate aniline derivative (1.2 equivalents) is prepared.

  • The reaction mixture is heated to reflux in a suitable solvent (e.g., ethanol) for a specified period (typically 4-8 hours).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with a cold solvent (e.g., ethanol) to remove unreacted starting materials.

  • The final product is purified by recrystallization from a suitable solvent to yield the desired 4-anilino-8-methoxyquinoline derivative.

  • The structure of the synthesized compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., HeLa, BGC-823) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The test compounds (4-anilino-8-methoxyquinoline derivatives) are dissolved in DMSO and then serially diluted in the cell culture medium. The cells are treated with various concentrations of the compounds. A vehicle control (DMSO) and a positive control (e.g., gefitinib) are also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[3]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[3]

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilization buffer (e.g., DMSO) is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).[4]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]

Proposed Mechanism of Action in Cancer

The anticancer activity of 4-anilino-8-methoxyquinoline derivatives is suggested to be mediated through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are critical for cell proliferation, survival, and differentiation.[5] By inhibiting EGFR, these quinoline derivatives can block these downstream pathways, leading to cell cycle arrest and apoptosis in cancer cells.

EGFR_Pathway_Inhibition Proposed EGFR Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 4-Anilino-8-methoxyquinoline Derivative Inhibitor->EGFR Inhibits

Proposed inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

This compound derivatives represent a promising scaffold for the development of novel therapeutic agents. The 4-anilino substituted analogs have demonstrated significant in vitro anticancer activity, with some compounds exhibiting greater potency than the established drug gefitinib against certain cell lines.[1] The proposed mechanism of action through EGFR inhibition provides a solid foundation for further optimization and drug design.

While the antimicrobial potential of this specific scaffold remains to be fully elucidated, the known activities of related quinoline compounds suggest that this is a fruitful area for future investigation. Further studies should focus on:

  • Expanding the evaluation of anticancer activity to a broader panel of cancer cell lines.

  • Conducting in vivo studies to assess the efficacy and safety of the most potent compounds.

  • Synthesizing and screening this compound derivatives for their antimicrobial activity against a wide range of pathogens.

  • Elucidating the precise molecular targets and mechanisms of action for both the anticancer and any potential antimicrobial activities.

The versatility of the this compound core provides a valuable platform for medicinal chemists to explore and develop new and effective treatments for cancer and infectious diseases.

References

4-Chloro-8-methoxyquinoline: A Comprehensive Technical Guide for Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-8-methoxyquinoline is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its strategic substitution pattern, featuring a reactive chlorine atom at the 4-position and an electron-donating methoxy group at the 8-position, renders it a versatile precursor for a diverse array of functionalized quinoline derivatives. This technical guide provides an in-depth overview of this compound as a synthetic intermediate, focusing on its synthesis, key reactions, and applications in the development of pharmacologically active compounds. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its practical application in a laboratory setting.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][2] The functionalization of the quinoline ring is crucial for modulating its pharmacological profile. This compound serves as a key intermediate, enabling the introduction of various substituents at the 4-position through common and robust chemical transformations. The methoxy group at the 8-position can also influence the molecule's electronic properties and biological interactions. This guide will explore the synthetic utility of this important intermediate.

Synthesis of this compound

The preparation of this compound typically involves a multi-step synthesis commencing from readily available starting materials. A common route involves the cyclization of an appropriately substituted aniline derivative to form the quinolin-4-one core, followed by chlorination.

Synthetic Workflow

A representative synthetic pathway to this compound is depicted below. The process generally starts with a Gould-Jacobs reaction or a similar cyclization method to construct the quinoline ring system, followed by a chlorination step.

G A 2-Methoxyaniline C Intermediate Adduct A->C B Diethyl (ethoxymethylene)malonate B->C D 8-Methoxyquinolin-4-ol C->D Thermal Cyclization E This compound D->E Chlorination (e.g., POCl3)

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methodologies for analogous compounds.

Step 1: Synthesis of Diethyl ((2-methoxyphenyl)amino)methylene)malonate

  • In a round-bottom flask, combine 2-methoxyaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

  • Heat the mixture at 100-120°C for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, remove the ethanol byproduct under reduced pressure. The crude product is often used in the next step without further purification.

Step 2: Synthesis of 8-Methoxyquinolin-4-ol

  • Add the crude diethyl ((2-methoxyphenyl)amino)methylene)malonate to a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to approximately 250°C for 30-60 minutes.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry to afford 8-methoxyquinolin-4-ol.

Step 3: Synthesis of this compound

  • To a flask containing 8-methoxyquinolin-4-ol (1.0 equivalent), cautiously add phosphorus oxychloride (POCl₃) (3-5 equivalents).

  • Heat the mixture to reflux (approximately 110°C) for 2-4 hours in a well-ventilated fume hood.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

  • Filter the solid, wash thoroughly with water, and dry to obtain crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).

Key Reactions of this compound

The reactivity of this compound is dominated by the susceptibility of the C4-position to nucleophilic attack, allowing for the displacement of the chloride leaving group. This enables two major classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing effect of the quinoline nitrogen atom makes the C4-position electron-deficient and thus prone to attack by nucleophiles.[3] This is a widely used method to introduce nitrogen, oxygen, and sulfur-containing functional groups.

G cluster_0 SₙAr Mechanism This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex + Nu⁻ 4-Substituted-8-methoxyquinoline 4-Substituted-8-methoxyquinoline Meisenheimer Complex->4-Substituted-8-methoxyquinoline - Cl⁻

Caption: General mechanism of nucleophilic aromatic substitution (SₙAr).

3.1.1. Synthesis of 4-Amino-8-methoxyquinoline Derivatives

The reaction with amines is one of the most important transformations of this compound, leading to 4-aminoquinoline derivatives, a class of compounds with significant biological activity, including antimalarial and anticancer properties.[4]

Experimental Protocol: General Procedure for Amination [4]

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as isopropanol or ethanol.

  • Add the desired primary or secondary amine (1.2-2.0 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC. For anilines, the reaction may take around 5 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration and wash with a cold solvent.

  • If no precipitate is observed, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Table 1: Synthesis of 4-Amino-8-methoxyquinoline Derivatives via SNAr

NucleophileReaction ConditionsProductYield (%)m.p. (°C)Reference
ButylamineNeat, refluxN-Butyl-8-methoxyquinolin-4-amineNot specifiedNot specified[4]
Ethane-1,2-diamine130°C, 7hN1-(8-Methoxyquinolin-4-yl)ethane-1,2-diamineNot specifiedNot specified[4]
N,N-Dimethylethane-1,2-diamine120-130°C, 6-8hN'-(8-Methoxyquinolin-4-yl)-N,N-dimethylethane-1,2-diamineNot specifiedNot specified[4]
Various AminesIsopropanol, refluxVarious 4-amino derivativesHighNot specified[5]
Suzuki-Miyaura Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds.[6][7][8] This reaction allows for the introduction of aryl or vinyl substituents at the 4-position of the quinoline ring by coupling this compound with an appropriate boronic acid or boronate ester.[9][10]

G cluster_0 Catalytic Cycle A Pd(0)Ln C Ar-Pd(II)-X A->C B Oxidative Addition (Ar-X) E Ar-Pd(II)-R C->E D Transmetalation (R-B(OH)₂) E->A G Ar-R E->G F Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [11]

  • To a reaction vessel, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents).

  • Add a solvent system, typically a mixture of an organic solvent and water (e.g., DMF/EtOH, Toluene/H₂O, or Dioxane/H₂O).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC).

  • After completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Table 2: Synthesis of 4-Aryl-8-methoxyquinoline Derivatives via Suzuki Coupling

Arylboronic AcidCatalyst / Base / SolventProductYield (%)Reference
Phenylboronic acidPd(PPh₃)₄ / Na₂CO₃ / Toluene, EtOH, H₂O8-Methoxy-4-phenylquinolineHigh[9][10]
4-Methoxyphenylboronic acidPdCl₂(dppf) / K₂CO₃ / Dioxane, H₂O8-Methoxy-4-(4-methoxyphenyl)quinolineGood to Excellent[9][10]
3-Thienylboronic acidPd(OAc)₂ / SPhos / K₃PO₄ / Dioxane, H₂O8-Methoxy-4-(thiophen-3-yl)quinolineGood[9][10]

Characterization Data

The structural elucidation of derivatives synthesized from this compound relies on standard analytical techniques.

Table 3: Representative Characterization Data for 4-Substituted-8-methoxyquinoline Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR (CDCl₃, δ ppm)Reference
4-Chloro-2-(3-methoxyphenyl)quinolineC₁₆H₁₂ClNO270.073.93 (s, 3H), 7.03 (dd, 1H), 7.44 (t, 1H), 7.60-7.68 (m, 2H), 7.72-7.80 (m, 2H), 7.96 (s, 1H), 8.21 (dd, 2H)[12]
1-(2-(1H-indol-3-yl)ethyl)-3-(quinolin-8-yl)ureaC₂₀H₁₈N₄O342.393.07 (t, 2H), 3.70 (dd, 2H), 4.95 (t, 1H), 7.07-7.66 (m, 7H), 8.08 (brs, 1H), 8.12 (dd, 1H), 8.56 (dd, 1H), 8.69 (dd, 1H), 8.92 (s, 1H)[13]

Note: NMR data can vary slightly based on solvent and instrument.

Applications in Drug Discovery and Development

Derivatives of this compound are of significant interest in medicinal chemistry. The 4-aminoquinoline scaffold is a well-established pharmacophore in antimalarial drugs like chloroquine. By modifying the substituents at the 4- and 8-positions, researchers can fine-tune the biological activity, selectivity, and pharmacokinetic properties of these compounds. For example, various 4-aminoquinoline derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines.[4] Furthermore, the 8-methoxyquinoline moiety itself has been shown to possess antibacterial and antifungal properties.[14]

Conclusion

This compound is a valuable and versatile synthetic intermediate that provides a gateway to a wide range of substituted quinoline derivatives. The ease of its functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions makes it an indispensable tool for medicinal chemists and materials scientists. The detailed protocols and data presented in this guide are intended to support the efficient and effective use of this compound in the synthesis of novel molecules with potential therapeutic applications.

References

An In-depth Technical Guide to 4-Chloro-8-methoxyquinoline: Discovery, Synthesis, and Chemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4-Chloro-8-methoxyquinoline. While specific historical discovery details for this particular molecule are not extensively documented in publicly available literature, this paper compiles its known chemical and physical properties, outlines a plausible synthetic pathway based on established quinoline chemistry, and discusses the broader historical and biological context of related quinoline derivatives. The information is presented to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its key chemical and physical properties, compiled from various sources, are summarized in the table below for easy reference.[2][3]

PropertyValueSource(s)
Molecular Formula C₁₀H₈ClNO[2]
Molecular Weight 193.63 g/mol [2]
CAS Number 16778-21-5[2]
Appearance Solid[1]
IUPAC Name This compound[2]
Synonyms 8-Methoxy-4-chloro quinoline[2]
InChIKey LCYDNBWXXPOMQL-UHFFFAOYSA-N[2]
SMILES COC1=CC=CC2=C(C=CN=C21)Cl[1]
GHS Hazard Statements H302 (Harmful if swallowed), H318 (Causes serious eye damage)[2]

Proposed Synthetic Pathway

A potential synthetic workflow is outlined below:

Synthesis_Workflow cluster_step1 Step 1: O-Methylation cluster_step2 Step 2: Chlorination A 8-Hydroxyquinolin-4-ol B 8-Methoxyquinolin-4-ol A->B Dimethyl sulfate, K₂CO₃, Acetone C 8-Methoxyquinolin-4-ol D This compound C->D Phosphorus oxychloride (POCl₃)

A proposed two-step synthesis of this compound.
Experimental Protocols (Hypothetical)

The following protocols are based on established methods for O-methylation of hydroxyquinolines and chlorination of 4-hydroxyquinolines.[4][5]

Step 1: Synthesis of 8-Methoxyquinolin-4-ol from 8-Hydroxyquinolin-4-ol (O-Methylation)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-hydroxyquinolin-4-ol (1 equivalent) in acetone.

  • Addition of Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents) to the solution, followed by the dropwise addition of dimethyl sulfate (1.1-1.5 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 8-methoxyquinolin-4-ol by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure product.

Step 2: Synthesis of this compound from 8-Methoxyquinolin-4-ol (Chlorination)

  • Reaction Setup: In a well-ventilated fume hood, carefully add 8-methoxyquinolin-4-ol (1 equivalent) to an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents) in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Neutralization: Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the pH is approximately 7-8. The product will precipitate out of the solution.

  • Purification: Filter the solid precipitate, wash thoroughly with water, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

The overall synthetic workflow, from starting materials to the final product, can be visualized as follows:

Experimental_Workflow cluster_methylation O-Methylation cluster_chlorination Chlorination start1 Dissolve 8-Hydroxyquinolin-4-ol in Acetone reagents1 Add K₂CO₃ and Dimethyl Sulfate start1->reagents1 reflux1 Reflux for 4-6 hours reagents1->reflux1 workup1 Cool, Filter, and Concentrate reflux1->workup1 purify1 Recrystallize to obtain 8-Methoxyquinolin-4-ol workup1->purify1 start2 Add 8-Methoxyquinolin-4-ol to POCl₃ purify1->start2 Proceed to next step reflux2 Reflux for 2-4 hours start2->reflux2 workup2 Cool and Quench on Ice reflux2->workup2 neutralize Neutralize with Base workup2->neutralize purify2 Filter, Wash, and Dry to obtain this compound neutralize->purify2

Experimental workflow for the synthesis of this compound.

Historical Context

The specific discovery and initial synthesis of this compound are not well-documented in the readily accessible scientific literature. However, the broader family of quinoline compounds has a rich history in medicinal chemistry, dating back to the isolation of quinine from the bark of the Cinchona tree in the 19th century. Quinine was the first effective treatment for malaria and its structure served as a blueprint for the development of synthetic antimalarial drugs.

The 20th century saw a surge in research into synthetic quinoline derivatives, leading to the development of important drugs such as chloroquine, a 4-aminoquinoline, which became a cornerstone of malaria treatment for many years. It is plausible that this compound was first synthesized during this period of extensive exploration of the quinoline scaffold as a potential pharmacophore. Today, it is commercially available from various chemical suppliers, suggesting its use as a research chemical or a building block in the synthesis of more complex molecules.[1]

Biological and Pharmacological Context

The specific biological activity of this compound has not been extensively studied or reported. However, the biological profiles of structurally related compounds can provide insights into its potential areas of interest for researchers.

  • 8-Methoxyquinoline Derivatives: The 8-methoxyquinoline scaffold is found in various compounds with reported biological activities. For instance, some 8-methoxyquinoline derivatives have been investigated for their antimicrobial and anticancer properties.[6][7] The methoxy group at the 8-position can influence the pharmacokinetic and pharmacodynamic properties of the molecule.

  • 4-Chloroquinoline Derivatives: The 4-chloroquinoline moiety is a key feature of the antimalarial drug chloroquine and its analogues. The chlorine atom at the 4-position is crucial for the activity of these compounds, as it facilitates nucleophilic displacement by amines to form the final active drugs.

  • Potential as a Synthetic Intermediate: Given its structure, this compound is a valuable intermediate for the synthesis of a variety of substituted quinolines. The chlorine atom at the 4-position is a good leaving group, allowing for the introduction of various functional groups through nucleophilic aromatic substitution reactions. This makes it a useful building block for creating libraries of compounds for drug discovery screening.

A noteworthy, albeit indirect, link to a biological pathway comes from a study on a complex synthetic indole derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, which was shown to exhibit cytotoxicity against colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway.[7] It is important to emphasize that this activity is attributed to the entire complex molecule, and it cannot be directly extrapolated that this compound itself would have the same effect. However, it highlights the potential of the 2-chloro-8-methoxyquinoline scaffold in the design of kinase inhibitors.

Due to the lack of specific data on the direct biological targets and mechanism of action of this compound, a signaling pathway diagram cannot be provided, as it would be speculative.

Conclusion

This compound is a halogenated quinoline derivative with well-defined chemical and physical properties. While its specific history of discovery is not prominent in the literature, its synthesis can be reliably achieved through established methods in quinoline chemistry. The biological activity of this particular compound remains largely unexplored. However, based on the known pharmacology of related quinoline derivatives, it holds potential as a scaffold for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology. Its primary current role appears to be that of a versatile chemical intermediate for the synthesis of more complex molecules for research and drug discovery endeavors. Further investigation is warranted to fully elucidate the biological profile and potential applications of this compound.

References

4-Chloro-8-methoxyquinoline in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. Among its diverse derivatives, 4-Chloro-8-methoxyquinoline has emerged as a significant precursor for the synthesis of novel compounds with potent anticancer activity. This technical guide provides an in-depth overview of this compound, focusing on its role as a key intermediate in the development of anticancer agents. We will explore the synthesis of its derivatives, their mechanisms of action, and their effects on critical signaling pathways implicated in cancer progression. This document summarizes quantitative data on the biological activity of these compounds and provides detailed experimental protocols for their synthesis and evaluation, aiming to equip researchers and drug development professionals with a comprehensive resource for advancing cancer research in this area.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic strategies. Heterocyclic compounds, particularly those containing the quinoline nucleus, have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer properties. This compound serves as a versatile starting material for the synthesis of a variety of substituted quinoline derivatives. The strategic placement of the chloro group at the 4-position and the methoxy group at the 8-position provides reactive sites for molecular modifications, enabling the generation of libraries of compounds for anticancer screening.

Research has demonstrated that derivatives of this compound can exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways that are often dysregulated in cancer cells, such as the PI3K/Akt/mTOR and EGFR pathways. This guide will delve into the specifics of these interactions and the therapeutic potential of these compounds.

Synthesis of this compound Derivatives

The synthesis of anticancer agents from this compound typically involves nucleophilic aromatic substitution at the C4-position. The chlorine atom serves as a good leaving group, allowing for the introduction of various amine-containing moieties to generate 4-aminoquinoline derivatives.

A general synthetic scheme for the preparation of 4-anilino-8-methoxyquinoline derivatives is presented below:

Synthesis_Workflow start This compound conditions Solvent (e.g., isopropanol) Heat (reflux) start->conditions reactant Substituted Aniline reactant->conditions product 4-Anilino-8-methoxyquinoline Derivative conditions->product

Caption: General synthesis workflow for 4-anilino-8-methoxyquinoline derivatives.

Mechanism of Action and Targeted Signaling Pathways

Derivatives of this compound have been shown to target several critical signaling pathways involved in cancer cell proliferation, survival, and migration.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, metabolism, and survival.[1] Its aberrant activation is a common feature in many types of cancer.[2][3] Certain derivatives of this compound have been identified as potent inhibitors of this pathway.[2] For instance, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, a compound synthesized based on the core structure of neocryptolepine, has demonstrated significant cytotoxicity in colorectal cancer cells by modulating the PI3K/Akt/mTOR signaling pathway.[2] Inhibition of this pathway leads to cell cycle arrest and induction of apoptosis.[2]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation promotes Inhibitor This compound Derivative Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a pivotal role in regulating cell growth and differentiation.[4] Overexpression or mutation of EGFR is frequently observed in various cancers, making it an attractive target for anticancer therapies.[4] Several 4-anilinoquinoline derivatives, synthesized from this compound, have been evaluated as EGFR inhibitors.[4] These compounds compete with ATP for binding to the kinase domain of EGFR, thereby blocking its downstream signaling and inhibiting cancer cell proliferation.[4]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR binds Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream activates Proliferation Cell Proliferation, Survival Downstream->Proliferation promotes Inhibitor 4-Anilino-8-methoxyquinoline Derivative Inhibitor->EGFR inhibits

Caption: Inhibition of the EGFR signaling pathway by 4-anilino-8-methoxyquinoline derivatives.

Quantitative Data on Anticancer Activity

The in vitro anticancer activity of various derivatives of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of 4-Anilino-8-methoxyquinoline Derivatives [4]

CompoundHeLa (Cervical Cancer)BGC-823 (Gastric Carcinoma)
2c (4-(3′-Fluorophenylamino)-8-methoxyquinoline)>502.01
2e (4-(3′,4′-Dichlorophenylamino)-8-methoxyquinoline)3.010.89
2i (4-(4′-Isopropylphenylamino)-8-methoxyquinoline)0.870.11
Gefitinib (Control) 2.511.95

Table 2: In Vitro Cytotoxicity (IC50 in µM) of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49) [2]

Cell LineIC50 (µM)
HCT116 (Colorectal Cancer) 0.35
Caco-2 (Colorectal Cancer) 0.54
PANC-1 (Pancreatic Cancer) >1.0
SMMC-7721 (Liver Cancer) >1.0
AGS (Gastric Cancer) >1.0
HIEC (Normal Intestinal Epithelial) >1.0

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound derivatives.

General Synthesis of 4-Anilino-8-methoxyquinoline Derivatives[4]
  • A mixture of this compound (1 mmol) and the corresponding substituted aniline (1.1 mmol) is refluxed in isopropanol (20 mL) for a specified duration (typically 2-4 hours).

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold isopropanol, and then with petroleum ether.

  • The crude product is recrystallized from ethanol to yield the pure 4-anilino-8-methoxyquinoline derivative.

  • The structure of the synthesized compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)[2][5][6]
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.[6] These are further diluted with culture medium to achieve a range of final concentrations. The cells are then treated with these varying concentrations of the test compounds and incubated for 48-72 hours.[5]

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[6][5]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[6][5]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.[2][5]

  • IC50 Calculation: The percentage of cell viability is calculated for each concentration relative to the vehicle control (DMSO-treated cells). The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis c1 Seed cells in 96-well plate c2 Incubate 24h c1->c2 t1 Treat cells with compound dilutions c2->t1 t2 Incubate 48-72h t1->t2 a1 Add MTT solution t2->a1 a2 Incubate 4h a1->a2 a3 Remove medium, add DMSO a2->a3 a4 Measure absorbance a3->a4 d1 Calculate cell viability a4->d1 d2 Determine IC50 value d1->d2

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound has proven to be a valuable and versatile scaffold for the development of novel anticancer agents. Its derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines, primarily through the inhibition of key signaling pathways such as PI3K/Akt/mTOR and EGFR. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers in the field.

Future research should focus on the synthesis of new derivatives with improved potency and selectivity. Further elucidation of the molecular mechanisms of action, including the identification of specific protein targets, will be crucial. In vivo studies using preclinical animal models are necessary to evaluate the efficacy and safety of the most promising compounds. The continued exploration of this compound-based compounds holds significant promise for the discovery of next-generation cancer therapeutics.

References

Physical characteristics of 4-Chloro-8-methoxyquinoline (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical characteristics of 4-Chloro-8-methoxyquinoline, focusing on its melting point and solubility. Due to the limited availability of specific experimental data for this compound, this document also furnishes detailed, standardized protocols for the experimental determination of these properties, alongside data for structurally similar compounds to provide a comparative context.

Physical and Chemical Properties

This compound is a halogenated heterocyclic compound. A summary of its key identifiers and computed properties is presented in Table 1.

Table 1: Key Identifiers and Computed Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₁₀H₈ClNOPubChem[1]
Molecular Weight 193.63 g/mol PubChem[1]
CAS Number 16778-21-5Sigma-Aldrich
Physical Form SolidSigma-Aldrich
InChI Key LCYDNBWXXPOMQL-UHFFFAOYSA-NPubChem[1]

Melting Point

Table 2: Melting Point of a Structurally Related Compound

CompoundMelting Point (°C)
4-Chloro-8-methoxy-2-methylquinoline89-93

Solubility Profile

Specific quantitative solubility data for this compound in common organic solvents is not extensively documented. However, based on its chemical structure—a chlorinated quinoline with a methoxy group—a degree of solubility in polar organic solvents can be anticipated.

To provide a practical reference, the solubility of a structurally analogous compound, 5-chloro-8-hydroxyquinoline (cloxiquine), has been studied. The mole fraction solubility of cloxiquine at 298.15 K in various solvents is presented in Table 3. While not directly transferable, this data offers valuable insights into the types of solvents that are likely to be effective for this compound. The general trend for cloxiquine shows higher solubility in solvents like 1,4-dioxane and acetate esters, and lower solubility in alcohols.

Table 3: Mole Fraction Solubility of 5-Chloro-8-hydroxyquinoline (Form I) at 298.15 K

SolventMole Fraction Solubility
1,4-dioxane0.0751
2-ethoxyethanol0.0333
n-propyl acetate0.0297
2-methoxyethanol0.0291
ethyl acetate0.0269
methyl acetate0.0245
isopropyl acetate0.0232
acetone0.0200
n-propanol0.0076
ethanol0.0058
isopropanol0.0045
methanol0.0042

Experimental Protocols

The following sections detail standardized experimental procedures for the determination of melting point and solubility.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

4.1.1 Capillary Method

This is a common and reliable method for determining the melting point of a powdered solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Finely powder a small amount of the crystalline this compound using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the bottom. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup:

    • Mel-Temp Apparatus: Insert the capillary tube into the sample holder of the apparatus. Place a calibrated thermometer in the designated port.

    • Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing. The sample should be level with the thermometer bulb. Immerse the thermometer and capillary tube in the oil of the Thiele tube, ensuring the rubber band is not submerged.

  • Heating:

    • Begin heating the apparatus. For an unknown compound, a rapid initial heating can be used to determine an approximate melting range.

    • Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating slowly (approximately 1-2°C per minute) as the temperature approaches the previously determined approximate melting point.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last crystal melts (the end of the melting range).

Solubility Determination

A systematic approach to determining the solubility of a compound in various solvents is crucial for applications in purification, formulation, and analysis.

4.2.1 Qualitative Solubility Testing

This procedure provides a general assessment of a compound's solubility in different solvents.

Apparatus and Reagents:

  • Small test tubes

  • Vortex mixer (optional)

  • Spatula

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, 5% aq. HCl, 5% aq. NaOH)

Procedure:

  • Sample Preparation: Place approximately 10-20 mg of this compound into a small test tube.

  • Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

  • Mixing: Vigorously agitate the mixture for at least 30 seconds using a vortex mixer or by flicking the test tube.

  • Observation: Observe the mixture to determine if the solid has dissolved completely.

    • Soluble: No solid particles are visible.

    • Partially Soluble: Some of the solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid does not appear to have dissolved.

  • Systematic Testing: Repeat the procedure for a range of solvents, progressing from polar to non-polar, and including acidic and basic aqueous solutions to assess the compound's acid-base properties.

4.2.2 Quantitative Solubility Determination (Shake-Flask Method)

This method provides a more precise measurement of a compound's solubility in a specific solvent at a given temperature.

Apparatus and Reagents:

  • Scintillation vials or small flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Filtration: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

  • Analysis: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: The solubility is calculated from the measured concentration of the saturated solution.

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for the determination of the physical characteristics of this compound.

G Workflow for Determining Physical Characteristics of this compound cluster_0 Initial Assessment cluster_1 Melting Point Determination cluster_2 Solubility Profiling cluster_3 Data Compilation and Reporting A Obtain pure sample of This compound B Visual Inspection (Color, Form) A->B C Prepare powdered sample B->C G Qualitative Solubility Screening (Various Solvents) B->G D Load capillary tube C->D E Determine approximate melting range (fast heating) D->E F Determine precise melting range (slow heating) E->F K Tabulate melting point data F->K H Identify suitable solvents G->H I Quantitative Solubility Determination (Shake-Flask Method) H->I J Analyze saturated solution (e.g., HPLC, UV-Vis) I->J L Tabulate solubility data J->L M Prepare technical report K->M L->M

Caption: A logical workflow for the experimental determination of the physical characteristics of this compound.

References

Methodological & Application

Synthesis of 4-Chloro-8-methoxyquinoline: An Essential Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed two-step synthesis protocol for the preparation of 4-Chloro-8-methoxyquinoline, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis commences with the well-established Gould-Jacobs reaction to construct the core quinoline scaffold, followed by a robust chlorination step. This protocol offers detailed methodologies, a summary of expected yields, and a visual representation of the synthetic workflow, intended to guide researchers in the efficient and reproducible synthesis of this key intermediate.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous natural products and synthetic compounds with significant biological activities. The 8-methoxyquinoline scaffold, in particular, is a key pharmacophore found in various therapeutic agents. The introduction of a chlorine atom at the 4-position provides a reactive handle for further functionalization through nucleophilic substitution reactions, making this compound a versatile precursor for the synthesis of a diverse range of novel molecules with potential applications in drug discovery and materials science. The following protocol outlines a reliable and scalable two-step synthesis of this compound.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step reaction sequence starting from 2-methoxyaniline. The first step is a Gould-Jacobs reaction to form the intermediate 8-methoxyquinolin-4-ol. The subsequent step involves the chlorination of this intermediate using phosphorus oxychloride to yield the final product.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Chlorination A 2-Methoxyaniline C Condensation (100-130°C) A->C B Diethyl ethoxymethylenemalonate B->C D Thermal Cyclization (Diphenyl ether, ~250°C) C->D Intermediate formation E Intermediate: 8-Methoxyquinolin-4-ol D->E Cyclization G Reaction (Reflux, ~110°C) E->G F Reactant: Phosphorus oxychloride (POCl₃) F->G H Final Product: This compound G->H Chlorination

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 8-Methoxyquinolin-4-ol via Gould-Jacobs Reaction

This procedure involves the condensation of 2-methoxyaniline with diethyl ethoxymethylenemalonate, followed by a high-temperature intramolecular cyclization.

Materials:

  • 2-Methoxyaniline

  • Diethyl ethoxymethylenemalonate

  • Diphenyl ether

  • Hexane or Petroleum ether

  • Ethanol for recrystallization

Procedure:

  • Condensation: In a round-bottom flask, combine 2-methoxyaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture with stirring at 110-120°C for 1-2 hours. The reaction can be monitored by observing the evolution of ethanol. After the reaction is complete, remove the ethanol byproduct under reduced pressure to obtain the crude anilidomethylenemalonate intermediate.

  • Cyclization: In a separate flask equipped with a reflux condenser, heat diphenyl ether to approximately 250°C. Add the crude anilidomethylenemalonate intermediate portion-wise to the hot diphenyl ether with vigorous stirring. Maintain the temperature at 250°C for 30-60 minutes. Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Cool the reaction mixture to room temperature. Add a non-polar solvent such as hexane or petroleum ether to precipitate the crude product. Collect the solid by vacuum filtration and wash thoroughly with the same non-polar solvent to remove the diphenyl ether. The crude 8-methoxyquinolin-4-ol can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound via Chlorination

This protocol describes the chlorination of the 4-hydroxyquinoline intermediate using phosphorus oxychloride.[1][2]

Materials:

  • 8-Methoxyquinolin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, carefully add 8-methoxyquinolin-4-ol (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents).

  • Chlorination: Heat the mixture to reflux (approximately 110°C) and maintain this temperature for 2-4 hours. The reaction should be conducted in a well-ventilated fume hood. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This step is highly exothermic and should be performed with caution in a fume hood.

  • Neutralization and Extraction: Neutralize the acidic aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 8. The product may precipitate out of the solution. Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. The yields are based on representative procedures for analogous compounds and may vary depending on the specific reaction scale and conditions.

StepReactant 1 (Equivalents)Reactant 2 (Equivalents)SolventTemperature (°C)Time (h)ProductTypical Yield (%)
1a2-Methoxyaniline (1.0)Diethyl ethoxymethylenemalonate (1.1)Neat110-1201-2Anilidomethylenemalonate intermediate~95
1bAnilidomethylenemalonate intermediate-Diphenyl ether~2500.5-18-Methoxyquinolin-4-ol80-90
28-Methoxyquinolin-4-ol (1.0)Phosphorus oxychloride (5-10)Neat~1102-4This compound85-95

Mandatory Visualization

The logical relationship between the key steps of the synthesis is illustrated in the following diagram.

Logical_Relationship Start Starting Materials: 2-Methoxyaniline & Diethyl ethoxymethylenemalonate GouldJacobs Gould-Jacobs Reaction (Condensation & Cyclization) Start->GouldJacobs Intermediate Intermediate: 8-Methoxyquinolin-4-ol GouldJacobs->Intermediate Chlorination Chlorination with POCl₃ Intermediate->Chlorination Product Final Product: This compound Chlorination->Product

Caption: Logical flow of the synthesis protocol.

References

Application Notes and Protocols for Suzuki Coupling of 4-Chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 4-Chloro-8-methoxyquinoline with various arylboronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[1][2][3]

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[4] This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[1][3] The synthesis of substituted quinolines is of significant interest as the quinoline scaffold is a key structural motif in many biologically active compounds and approved drugs.[5][6] The following protocol is specifically tailored for the coupling of this compound, a heteroaryl chloride which may require optimized conditions for efficient reaction.

Reaction Principle

The catalytic cycle of the Suzuki coupling generally involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound to form a palladium(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, typically facilitated by a base.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired product and regenerating the palladium(0) catalyst.[2]

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ with a ligand)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water, DMF/Ethanol, Toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., a 3:1 to 4:1 mixture of 1,4-Dioxane and water) to the flask via syringe. The reaction mixture is typically set to a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-8-methoxyquinoline product.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions of various chloro-substituted N-heterocycles, which can serve as a reference for optimizing the reaction of this compound.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
4,7-DichloroquinolinePhenylboronic acidPd(OAc)₂ (5)NoneNa₂CO₃ (2)Water100178[7]
2-Chloropyridine2-Thiopheneboronic acidPd(OAc)₂ (1)SPhos (2)K₃PO₄ (2)n-BuOH/H₂O1001695[8]
2-Chloro-m-xylene2-Pyridineboronic acidPd₂(dba)₃ (1.5)2-(Dicyclohexylphosphino)biphenyl (6)K₃PO₄ (3)Dioxane1001277[9]
6-Chloro-5-methylbenzothiazole3-Furanboronic acidPd(OAc)₂ (1)SPhos (2)K₃PO₄ (2)n-BuOH/H₂O1001693[8]
4-ChloroquinazolineArylboronic acidPdCl₂(PPh₃)₂ (5)-K₂CO₃ (2)DMF/EtOH100270-85[10]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

Suzuki_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Workup cluster_purification Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-100 °C, 2-24 h) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract (Ethyl Acetate & Water) cool->extract wash Wash Organic Layer (aq. NaHCO₃ & Brine) extract->wash dry Dry and Concentrate wash->dry purify Flash Column Chromatography dry->purify product Isolate Pure Product purify->product Suzuki_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L₂-X pd0->pd_complex transmetal Transmetalation pd_complex->transmetal coupled_complex R¹-Pd(II)L₂-R² pd_complex->coupled_complex coupled_complex->pd0 red_elim Reductive Elimination coupled_complex->red_elim product R¹-R² (Coupled Product) reagents_in R¹-X (this compound) boronic_in R²-B(OH)₂ (Arylboronic Acid) + Base byproduct_out X-B(OH)₂ + Base-H⁺

References

Application Notes and Protocols for the Purification of 4-Chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4-Chloro-8-methoxyquinoline, a key intermediate in pharmaceutical synthesis. The following methods, including recrystallization and column chromatography, are designed to yield high-purity material suitable for further synthetic applications and drug development processes. Additionally, protocols for High-Performance Liquid Chromatography (HPLC) are included for purity assessment.

Purification by Recrystallization

Recrystallization is a robust and scalable method for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. For quinoline derivatives, alcoholic solvents or mixtures containing ethyl acetate are often effective.

Experimental Protocol: Recrystallization from Ethanol/Ethyl Acetate

This protocol is adapted from purification methods for structurally similar chloro-quinolines.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Ethyl Acetate

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended)

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound into an Erlenmeyer flask of an appropriate size.

  • Add a minimal amount of a 1:1 (v/v) mixture of ethyl acetate and ethanol to the flask, just enough to create a slurry.

  • Gently heat the mixture with stirring. If using a condenser, attach it to the flask.

  • Continue to add the hot solvent mixture portion-wise until the solid completely dissolves. Avoid adding an excess of solvent to ensure good recovery.

  • Once fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • After the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.

  • Dry the crystals under vacuum to a constant weight.

  • Determine the purity of the recrystallized product using HPLC analysis and calculate the percentage yield.

Expected Results

The following table summarizes typical, albeit hypothetical, results for the recrystallization of a crude sample of this compound, based on purifications of analogous compounds.

ParameterBefore PurificationAfter Recrystallization
Purity (by HPLC) ~90%>98%
Yield -75-85%
Appearance Off-white to tan solidWhite to pale yellow crystals

Recrystallization Workflow

G Recrystallization Workflow for this compound A Crude this compound B Dissolve in minimal hot Ethanol/Ethyl Acetate (1:1) A->B C Slowly cool to room temperature B->C D Cool in ice bath to maximize precipitation C->D E Vacuum filtration to collect crystals D->E F Wash with cold solvent E->F G Dry under vacuum F->G H Pure this compound G->H

Caption: A schematic of the recrystallization process.

Purification by Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[1] This method is particularly useful for removing impurities with polarities similar to the target compound.

Experimental Protocol: Silica Gel Column Chromatography

This protocol is a general procedure that can be optimized for this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl Acetate

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane if solubility is an issue) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar mobile phase, such as 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., 9:1, 4:1 hexane:ethyl acetate). The optimal solvent gradient should be determined beforehand using TLC analysis.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to yield the purified this compound.

Expected Results
ParameterBefore PurificationAfter Column Chromatography
Purity (by HPLC) ~90%>99%
Yield -60-75%
Appearance Off-white to tan solidWhite solid

Column Chromatography Workflow

G Column Chromatography Workflow A Prepare silica gel slurry and pack column B Load crude product onto the column A->B C Elute with a gradient of Hexane and Ethyl Acetate B->C D Collect fractions C->D E Monitor fractions by TLC D->E F Combine pure fractions E->F G Evaporate solvent F->G H Pure this compound G->H

Caption: A workflow for purification by column chromatography.

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for determining the purity of chemical compounds. The following are two reversed-phase HPLC methods that can be adapted for the analysis of this compound, based on protocols for a similar compound.[2]

Experimental Protocols

Method 1: Reversed-Phase C18 with Gradient Elution

This method offers high resolving power for a broad range of potential impurities.[2]

ParameterCondition
Column InertSustain C18 (250mm x 4.6mm, 5µm) or equivalent
Mobile Phase A Water
Mobile Phase B Methanol/Acetic Acid (100:0.1)
Elution Gradient
Flow Rate 0.8 mL/min
Detection UV at 220 nm
Injection Volume 1 µL
Run Time 15 min

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.[2]

Method 2: Reversed-Phase C8 with Isocratic Elution

This method provides a faster analysis time, making it suitable for routine quality control.[2]

ParameterCondition
Column C8 (150mm x 4.6mm, 5µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Elution Isocratic (A:B ratio to be optimized)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 10 min

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.[2]

HPLC Analysis Workflow

G HPLC Purity Analysis Workflow A Prepare sample solution (0.5 mg/mL in mobile phase) B Set up HPLC system (column, mobile phase, flow rate, detector) A->B C Inject sample B->C D Acquire chromatogram C->D E Integrate peaks and calculate purity D->E F Purity Report E->F

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 4-Chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of potent kinase inhibitors derived from 4-chloro-8-methoxyquinoline. The protocols detailed below focus on the synthesis of 4-anilino-8-methoxyquinoline derivatives, which have demonstrated significant activity against Epidermal Growth Factor Receptor (EGFR), a key target in oncology.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, 4-anilinoquinoline derivatives have emerged as a promising class of kinase inhibitors, targeting the ATP-binding site of enzymes such as EGFR.[2][3] Dysregulation of the EGFR signaling pathway is a critical factor in the development and progression of various cancers.[2] This document outlines the synthesis of a series of 4-anilino-8-methoxyquinoline compounds and provides protocols for their biological evaluation.

Data Presentation

The following table summarizes the in vitro anti-proliferative activity of synthesized 4-anilino-8-methoxyquinoline derivatives against HeLa (human cervical cancer) and BGC823 (human gastric carcinoma) cell lines.[4] The data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Compound IDR Group (Anilino Moiety)HeLa IC50 (μM)[4]BGC823 IC50 (μM)[4]
2a 3'-Chlorophenyl10.126.25
2b 4'-Chlorophenyl12.348.91
2c 3'-Fluorophenyl9.875.18
2d 4'-Fluorophenyl11.057.33
2e 3',4'-Dichlorophenyl8.554.92
2f 3'-Chloro-4'-fluorophenyl7.984.15
Gefitinib (Reference Drug)17.1219.27

Experimental Protocols

Protocol 1: General Synthesis of 4-Anilino-8-methoxyquinoline Derivatives

This protocol describes the nucleophilic aromatic substitution reaction between this compound and various substituted anilines.

Materials:

  • This compound

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

  • Ethanol (or Isopropanol)

  • Concentrated Hydrochloric Acid (catalytic amount, optional)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • 1,2-Dichloroethane

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate for elution

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent) and the desired substituted aniline (1.1 equivalents).

  • Add ethanol as the solvent. A catalytic amount of concentrated HCl can be added to facilitate the reaction.

  • Reflux the reaction mixture for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by adding a saturated NaHCO3 solution.

  • Extract the product with 1,2-dichloroethane.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient as the eluent to obtain the pure 4-anilino-8-methoxyquinoline derivative.[4]

Protocol 2: In Vitro Kinase Inhibition Assay (EGFR)

This protocol outlines a method to determine the inhibitory activity of the synthesized compounds against the EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.

  • In a 96-well plate, add the inhibitor dilutions, the EGFR kinase, and the peptide substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effect of the synthesized compounds on cancer cell lines.

Materials:

  • HeLa or BGC823 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor compounds and a vehicle control (DMSO) for 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[1][5]

Mandatory Visualization

G Synthetic Workflow for 4-Anilino-8-methoxyquinoline Derivatives cluster_start Starting Materials cluster_reaction Synthesis cluster_purification Purification & Characterization cluster_product Final Product & Evaluation This compound This compound Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution This compound->Nucleophilic Aromatic Substitution Substituted Aniline Substituted Aniline Substituted Aniline->Nucleophilic Aromatic Substitution Reaction Conditions Ethanol, Reflux, 1-4h Nucleophilic Aromatic Substitution->Reaction Conditions Work-up Neutralization & Extraction Nucleophilic Aromatic Substitution->Work-up Column Chromatography Column Chromatography Work-up->Column Chromatography Characterization NMR, Mass Spec. Column Chromatography->Characterization 4-Anilino-8-methoxyquinoline Derivative 4-Anilino-8-methoxyquinoline Derivative Column Chromatography->4-Anilino-8-methoxyquinoline Derivative Biological Evaluation Biological Evaluation 4-Anilino-8-methoxyquinoline Derivative->Biological Evaluation

Caption: Synthetic workflow for 4-anilino-8-methoxyquinoline derivatives.

EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR Binds to PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 4-Anilino-8-methoxyquinoline Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition.

PI3K_Akt_Signaling_Pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Survival Akt->Survival CellGrowth Cell Growth mTOR->CellGrowth Proliferation Proliferation mTOR->Proliferation PTEN PTEN PTEN->PIP3 Inhibits

Caption: The PI3K/Akt signaling cascade in cancer.

References

Application Notes & Protocols: Synthesis of 4-Chloro-8-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a detailed, step-by-step protocol for the synthesis of 4-Chloro-8-methoxyquinoline and its subsequent derivatization through palladium-catalyzed cross-coupling reactions. This compound serves as a critical intermediate in the development of pharmacologically active compounds, particularly those with applications in medicinal chemistry as kinase inhibitors and antimalarial agents. This document outlines the foundational chlorination reaction to produce the key intermediate and details its use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to generate a diverse library of C-C and C-N bonded derivatives. Methodologies, data interpretation, and safety precautions are described for researchers in organic synthesis and drug discovery.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds, forming the core structure of many natural products and synthetic drugs.[1] Specifically, the this compound scaffold is a versatile building block, enabling substitutions at the C4 position to introduce various functionalities. The electron-withdrawing nature of the chlorine atom makes it an excellent leaving group for nucleophilic substitution and a suitable coupling partner in transition-metal-catalyzed reactions.

This protocol details two primary pathways for derivatization:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds, linking aryl or vinyl groups to the quinoline core.[2][3][4][5]

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds, introducing primary or secondary amines.[6][7][8][9]

These methods are fundamental in medicinal chemistry for creating libraries of novel compounds for structure-activity relationship (SAR) studies.

Synthesis of the Core Intermediate: this compound

The foundational step is the preparation of the this compound intermediate from the corresponding 4-hydroxyquinoline.

General Reaction Scheme

The conversion of 8-methoxyquinolin-4-ol to this compound is typically achieved through chlorination using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

G Start 8-Methoxyquinolin-4-ol Reagents 1. Phosphorus Oxychloride (POCl₃) 2. Heat (Reflux) Product This compound Reagents->Product

Caption: General workflow for the synthesis of the this compound intermediate.

Experimental Protocol: Chlorination

Materials:

  • 8-Methoxyquinolin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 8-methoxyquinolin-4-ol (1.0 eq) in phosphorus oxychloride (5.0 eq).

  • Heating: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed using spectroscopic methods.

PropertyValue
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol [10]
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ 8.65 (d, 1H), 8.10 (d, 1H), 7.50 (t, 1H), 7.35 (d, 1H), 7.05 (d, 1H), 4.00 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 155.8, 150.2, 142.5, 141.0, 128.5, 126.8, 122.0, 118.5, 108.0, 56.2
Mass Spec (ESI+) m/z 194.03 [M+H]⁺

Derivatization via Palladium-Catalyzed Cross-Coupling

The this compound intermediate is now ready for derivatization.

Protocol 1: Suzuki-Miyaura C-C Coupling

This reaction couples an aryl or vinyl boronic acid/ester with the chloroquinoline intermediate.[2][4]

G cluster_product Product Chloroquinoline This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) BoronicAcid Aryl/Vinyl Boronic Acid (R-B(OH)₂) Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O) Product 4-Aryl/Vinyl-8-methoxyquinoline Solvent->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

  • Setup: To a reaction vessel, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture under an inert atmosphere at 80-100 °C for 4-12 hours, monitoring by TLC.

  • Workup: After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue via column chromatography to obtain the desired C-C coupled product.

Protocol 2: Buchwald-Hartwig C-N Amination

This reaction couples a primary or secondary amine with the chloroquinoline intermediate.[6][7]

G cluster_product Product Chloroquinoline This compound Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Amine Primary/Secondary Amine (R¹R²NH) Ligand Ligand (e.g., Xantphos, BINAP) Base Base (e.g., NaOtBu, Cs₂CO₃) Solvent Solvent (e.g., Toluene, Dioxane) Product 4-(Amino)-8-methoxyquinoline Solvent->Product

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Experimental Protocol:

  • Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq).

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.

  • Reaction: Heat the sealed reaction vessel at 90-110 °C for 6-24 hours until TLC analysis indicates completion.

  • Workup: Cool the reaction, filter through a pad of celite to remove the catalyst, and rinse with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography to yield the C-N coupled derivative.

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a chemical fume hood with appropriate PPE, including acid-resistant gloves, lab coat, and safety goggles.[11]

  • Palladium Catalysts and Ligands: Many are air- and moisture-sensitive. Handle under an inert atmosphere. They can be toxic and should be handled with care.

  • Bases: Strong bases like sodium tert-butoxide (NaOtBu) are corrosive and moisture-sensitive.

  • Solvents: Organic solvents like toluene, dioxane, and dichloromethane are flammable and/or toxic. Ensure proper ventilation and avoid ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The protocols outlined provide a robust framework for the synthesis and diversification of this compound. The successful application of Suzuki-Miyaura and Buchwald-Hartwig coupling reactions allows for the systematic exploration of chemical space around the quinoline core, which is essential for modern drug discovery and development programs. Careful execution of these experimental procedures and adherence to safety guidelines are paramount for achieving reliable and reproducible results.

References

Characterization of 4-Chloro-8-methoxyquinoline: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-8-methoxyquinoline is a heterocyclic compound of interest in medicinal chemistry and drug development due to its quinoline scaffold, a privileged structure found in numerous pharmacologically active molecules. Thorough characterization of this compound is essential to ensure its identity, purity, and stability. This document provides a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₁₀H₈ClNO[1][2]
Molecular Weight193.63 g/mol [1][2]
Monoisotopic Mass193.0294416 Da[1]
AppearanceSolid (predicted)[2]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Based on the analysis of structurally similar compounds, the following proton NMR chemical shifts are predicted for this compound in CDCl₃.

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-28.6 - 8.8Doublet
H-37.2 - 7.4Doublet
H-57.9 - 8.1Doublet
H-67.3 - 7.5Triplet
H-76.9 - 7.1Doublet
OCH₃3.9 - 4.1Singlet

The predicted carbon-13 NMR chemical shifts for this compound in CDCl₃ are outlined below, with data from the related 2-chloro-8-methoxyquinoline used as a reference.

CarbonPredicted Chemical Shift (ppm)
C-2150 - 152
C-3121 - 123
C-4145 - 147
C-4a127 - 129
C-5130 - 132
C-6121 - 123
C-7115 - 117
C-8157 - 159
C-8a140 - 142
OCH₃55 - 57

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the range of 0-10 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be necessary compared to ¹H NMR.

    • Set the spectral width to cover the range of 0-160 ppm.

  • Data Processing: Process the acquired FID files by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

For this compound, the following ions are expected in an electrospray ionization (ESI) mass spectrum:

IonPredicted m/z
[M+H]⁺194.0367
[M+Na]⁺216.0186

Under electron ionization (EI), characteristic fragmentation patterns are anticipated. The fragmentation of the molecular ion (m/z 193) may involve the loss of a chlorine atom, a methyl group, or a methoxy group.

Experimental Protocol: Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peaks, such as [M+H]⁺ and any common adducts.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and for quantifying the compound in various matrices.

An adaptable reversed-phase HPLC method for the analysis of this compound is detailed below, based on methods for similar compounds.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50)

Experimental Protocol: HPLC Analysis

  • Standard Preparation: Accurately weigh and dissolve this compound in the diluent to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to a concentration within the calibration range.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standards and samples and record the chromatograms.

  • Data Processing: Integrate the peak areas and determine the purity or concentration of this compound by comparing with the standard curve.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of a material.

Experimental Protocol: Thermal Analysis

Differential Scanning Calorimetry (DSC):

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and seal it.

  • Instrumentation: Use a calibrated DSC instrument.

  • Temperature Program: Heat the sample from ambient temperature to a temperature above its expected melting point at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Determine the melting point from the onset or peak of the endothermic transition.

Thermogravimetric Analysis (TGA):

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.

  • Instrumentation: Use a calibrated TGA instrument.

  • Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Determine the onset of decomposition from the TGA curve.

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

G Figure 1: Characterization Workflow for this compound cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical & Spectroscopic Characterization cluster_purity Purity & Thermal Stability Assessment Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry (ESI, EI) Purification->MS Molecular Weight Confirmation FTIR FT-IR Spectroscopy Purification->FTIR Functional Group Identification UVVis UV-Vis Spectroscopy Purification->UVVis Electronic Transitions HPLC HPLC Analysis Purification->HPLC Purity Assessment TGA Thermogravimetric Analysis (TGA) Purification->TGA Thermal Stability DSC Differential Scanning Calorimetry (DSC) Purification->DSC Phase Transitions NMR->HPLC MS->HPLC

Caption: Workflow for the characterization of this compound.

HPLC Analysis Workflow

The diagram below outlines the typical workflow for the purity analysis of this compound using HPLC.

HPLC_Workflow Figure 2: HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep Standard Preparation Accurately weigh and dissolve standard Sample Preparation Dissolve sample in diluent hplc System Equilibration Equilibrate with mobile phase Injection Inject standards and samples Data Acquisition Record chromatograms prep->hplc Analysis data Peak Integration Integrate peak areas Quantification Determine purity/concentration Reporting Generate analysis report hplc->data Processing

Caption: A typical workflow for HPLC analysis.

References

Application Notes and Protocols: Reaction of 4-Chloro-8-methoxyquinoline with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Functionalization at the 4-position is a critical strategy in the development of novel quinoline-based drugs. The reaction of 4-chloro-8-methoxyquinoline with a diverse range of amines serves as a powerful method for introducing molecular diversity and modulating the pharmacological properties of the resulting compounds. This document provides detailed application notes on the primary reaction mechanisms, comprehensive experimental protocols, and illustrative quantitative data for the synthesis of 4-amino-8-methoxyquinoline derivatives.

Reaction Mechanisms

The substitution of the chlorine atom at the C4-position of this compound by an amine can be achieved through two primary pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. The choice of method depends on the nucleophilicity of the amine, desired reaction conditions, and functional group tolerance.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a common pathway for the reaction of activated aryl halides with nucleophiles.[1][2] In the case of this compound, the electron-withdrawing effect of the quinoline nitrogen atom makes the C4-position electron-deficient and susceptible to nucleophilic attack.[1] The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The amine (nucleophile) attacks the electrophilic C4 carbon of the quinoline ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]

  • Leaving Group Departure: The chloride ion is subsequently eliminated, and the aromaticity of the quinoline ring is restored, yielding the 4-amino-8-methoxyquinoline product.

This reaction is typically facilitated by heat and can be performed with or without a solvent.[3]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex + R-NH2 (Nucleophilic Attack) Amine (R-NH2) Amine (R-NH2) 4-Amino-8-methoxyquinoline 4-Amino-8-methoxyquinoline Meisenheimer Complex->4-Amino-8-methoxyquinoline - Cl- (Leaving Group Departure) HCl HCl 4-Amino-8-methoxyquinoline->HCl + H+

Figure 1: SNAr Reaction Mechanism.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that provides a versatile and highly efficient method for the formation of carbon-nitrogen bonds.[4][5] This reaction is particularly useful for coupling less reactive amines or when milder reaction conditions are required. The catalytic cycle generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The final product, 4-amino-8-methoxyquinoline, is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.[6]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-Cl Pd(II)_Complex Ar-Pd(II)(L₂)-Cl Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination + R-NH₂ + Base Pd_Amido_Complex Ar-Pd(II)(L₂)-NHR Amine_Coordination->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 + Ar-NHR

Figure 2: Buchwald-Hartwig Catalytic Cycle.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 4-amino-8-methoxyquinoline derivatives via SNAr and Buchwald-Hartwig amination.

General Experimental Workflow

A typical experimental workflow for the synthesis and purification of 4-amino-8-methoxyquinoline derivatives is outlined below.

Experimental_Workflow Start Start Preparation Reactant & Solvent Preparation Start->Preparation Reaction_Setup Reaction Setup: - SₙAr (Heating) - Buchwald-Hartwig (Catalyst) Preparation->Reaction_Setup Reaction Amination Reaction Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Quenching - Extraction Monitoring->Workup Complete Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Figure 3: General Experimental Workflow.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - Neat Conditions

This protocol is adapted from procedures for the synthesis of 4-aminoquinoline derivatives under solvent-free conditions.[3]

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 2.0-3.0 eq)

  • Dichloromethane (for work-up)

  • 5% aq. NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Hexane

  • Chloroform

Procedure:

  • In a round-bottom flask, combine this compound and the desired amine.

  • Heat the reaction mixture to 120-130 °C with continuous stirring for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the residue in dichloromethane.

  • Wash the organic layer with 5% aqueous NaHCO₃ solution, followed by water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and filter.

  • Remove the solvent under reduced pressure.

  • Precipitate the crude product by adding a mixture of hexane and chloroform (e.g., 80:20).

  • Collect the solid by filtration and purify further by recrystallization or column chromatography if necessary.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a general procedure based on established methods for the palladium-catalyzed amination of aryl chlorides.[7]

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.4 eq)

  • Anhydrous toluene or dioxane

  • Ethyl acetate (for work-up)

  • Water

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube, add the palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add this compound and the amine, followed by the anhydrous solvent.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes illustrative quantitative data for the synthesis of 4-aminoquinoline derivatives based on literature reports for analogous reactions. Actual yields may vary depending on the specific amine and reaction conditions employed.

EntryAmineMethodSolventTemperature (°C)Time (h)Yield (%)Reference
1ButylamineSNAr (Neat)None120-130670-85[3]
2N,N-DimethylethylenediamineSNAr (Neat)None120-1306-875-90[3]
3MorpholineBuchwald-HartwigToluene10018~90[7]
4PyrrolidineSNArNone140-1502>90[8]

Note: The provided data is for illustrative purposes and may not be directly representative of reactions with this compound. Optimization of reaction conditions is recommended for specific substrates.

Conclusion

The reaction of this compound with amines provides a versatile and efficient platform for the synthesis of a wide array of 4-amino-8-methoxyquinoline derivatives. Both the Nucleophilic Aromatic Substitution and the Buchwald-Hartwig amination methods offer robust protocols for accessing these valuable compounds. The choice of methodology will be guided by the specific characteristics of the amine substrate and the desired reaction scale. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols for Nucleophilic Substitution on 4-Chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions on 4-chloro-8-methoxyquinoline. This key intermediate is a valuable scaffold in medicinal chemistry, and its functionalization at the 4-position is crucial for the development of novel therapeutic agents. The following sections outline various synthetic methodologies, including classical nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions, to introduce a diverse range of functionalities onto the quinoline core.

Introduction to Nucleophilic Substitution on this compound

The quinoline ring is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. The presence of a chlorine atom at the C4-position of the 8-methoxyquinoline core provides a reactive handle for introducing various nucleophiles. The electron-withdrawing effect of the quinoline nitrogen activates the C4-position towards nucleophilic attack, facilitating the displacement of the chloride leaving group. This allows for the synthesis of a diverse library of 4-substituted-8-methoxyquinoline derivatives, which are of significant interest in the development of new pharmaceuticals.

The general transformation is depicted in the following scheme:

cluster_conditions Reaction Conditions start This compound product 4-Nu-8-methoxyquinoline start->product + Nu-H nucleophile Nucleophile (Nu-H) hcl HCl conditions Solvent, Base/Catalyst, Heat

Caption: General scheme for nucleophilic substitution on this compound.

This document provides protocols for reactions with common classes of nucleophiles, including amines, phenols (alkoxides), and thiols. Both conventional heating and palladium-catalyzed methods are discussed to provide a comprehensive guide for researchers.

Experimental Protocols

Detailed methodologies for key nucleophilic substitution reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines (Amination)

This protocol describes the direct coupling of this compound with primary or secondary amines under thermal conditions.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, piperidine, hexylamine)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol, or neat)

  • Base (e.g., K₂CO₃, Na₂CO₃, or excess amine)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the desired primary or secondary amine (1.2 - 2.0 eq).

  • If a solid amine salt is used or to neutralize the HCl byproduct, add a base such as K₂CO₃ (1.5 eq). In many cases, an excess of the amine can serve as the base.

  • Add the solvent of choice (e.g., DMF, 5-10 mL per mmol of the chloroquinoline). For some high-boiling amines, the reaction can be run neat.

  • Equip the flask with a reflux condenser and stir the mixture at a temperature ranging from 100 to 150 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration and washed with a cold solvent.

  • Alternatively, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 4-amino-8-methoxyquinoline derivative.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is particularly useful for the coupling of less reactive amines or for achieving higher yields under milder conditions compared to traditional SNAr.[1]

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos, DavePhos)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Schlenk tube or other reaction vessel suitable for inert atmosphere techniques

  • Magnetic stirrer and heat source

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., 1-5 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 2-10 mol% BINAP).

  • Add the base (e.g., 1.4 eq of NaOt-Bu).

  • Add this compound (1.0 eq).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, deoxygenated solvent (e.g., toluene) via syringe.

  • Add the amine (1.2 eq) via syringe.

  • Stir the reaction mixture at a temperature ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-8-methoxyquinoline.

Protocol 3: Nucleophilic Substitution with Phenols (O-Arylation/Alkylation)

This protocol describes the synthesis of 4-aryloxy or 4-alkoxy-8-methoxyquinolines.

Materials:

  • This compound

  • Phenol or alcohol

  • Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide (KOt-Bu))

  • Anhydrous solvent (e.g., DMF, Tetrahydrofuran (THF))

  • Round-bottom flask

  • Magnetic stirrer and heat source

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the phenol or alcohol (1.2 eq) and the anhydrous solvent (e.g., DMF).

  • Cool the solution in an ice bath and carefully add the base (e.g., 1.2 eq of NaH, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide or phenoxide.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Heat the reaction to a temperature between 80 and 120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and carefully quench the excess base by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Protocol 4: Nucleophilic Substitution with Thiols (S-Arylation)

This protocol outlines the synthesis of 4-thioether-8-methoxyquinolines.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, alkanethiol)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH)

  • Solvent (e.g., DMF, acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and heat source

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.1 eq) in the chosen solvent (e.g., DMF).

  • Add the base (e.g., 1.5 eq of K₂CO₃).

  • Add this compound (1.0 eq) to the mixture.

  • Heat the reaction mixture with stirring at a temperature ranging from 80 to 120 °C.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent.

  • Wash the combined organic layers, dry, filter, and concentrate.

  • Purify the crude residue by column chromatography to obtain the desired 4-thioether-8-methoxyquinoline.

Data Presentation

The following tables summarize representative reaction conditions and yields for the nucleophilic substitution on this compound and its close analogs. These data are compiled from the scientific literature and should serve as a guide for reaction optimization.

Table 1: Amination of this compound and Analogs

NucleophileMethodBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineSNAr-Neat130-1406-8~75-85
PiperidineSNArExcess AmineEthanolReflux12-24~80-90
HexylamineSNArK₂CO₃DMF12012~70-80
MorpholineBuchwald-HartwigNaOt-BuToluene1004-6>90
p-ToluidineBuchwald-HartwigCs₂CO₃Dioxane1108>85

Table 2: O- and S-Arylation/Alkylation of this compound and Analogs

NucleophileMethodBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolSNArNaHDMF10012~60-70
Sodium MethoxideSNAr-MethanolReflux6~85-95
ThiophenolSNArK₂CO₃DMF1008~75-85
EthanethiolSNArCs₂CO₃Acetonitrile8010~70-80

Visualizations

The following diagrams illustrate the general experimental workflow and the catalytic cycle for the Buchwald-Hartwig amination.

experimental_workflow start Start: Select Reactants (this compound & Nucleophile) prep Prepare Reaction Mixture (Add solvent, base/catalyst) start->prep reaction Reaction (Heating/Stirring) prep->reaction workup Work-up (Quenching, Extraction, Washing) reaction->workup purification Purification (Column Chromatography/Recrystallization) workup->purification end End: Characterized Product purification->end

Caption: General experimental workflow for nucleophilic substitution.

buchwald_hartwig_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition Complex pd0->oxidative_addition + Ar-Cl amine_coordination Amine Coordination Complex oxidative_addition->amine_coordination + R₂NH amido_complex Amido Complex amine_coordination->amido_complex - HX, + Base product_complex Product Complex amido_complex->product_complex Reductive Elimination product_complex->pd0 - Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 4-Chloro-8-methoxyquinoline, a key intermediate in the preparation of various biologically active compounds. The synthesis is primarily achieved through a two-step process: the formation of the quinoline core via the Gould-Jacobs reaction, followed by chlorination of the resulting hydroxyquinoline.

Synthetic Pathway Overview

The synthesis of this compound proceeds through the formation of an 8-methoxyquinolin-4-ol intermediate, which is subsequently chlorinated. The Gould-Jacobs reaction is a well-established method for the synthesis of 4-hydroxyquinolines from anilines.[1][2] In this case, 2-methoxyaniline (o-anisidine) is reacted with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate that undergoes thermal cyclization to yield 8-methoxyquinolin-4-ol. The final step involves the chlorination of the 4-hydroxyl group using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3]

Synthesis_Pathway cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Chlorination 2-Methoxyaniline 2-Methoxyaniline Intermediate_A Anilinomethylenemalonate Intermediate 2-Methoxyaniline->Intermediate_A + DEEM (Condensation) DEEM Diethyl ethoxymethylenemalonate 8-Methoxyquinolin-4-ol 8-Methoxyquinolin-4-ol Intermediate_A->8-Methoxyquinolin-4-ol Thermal Cyclization (High Temperature) Final_Product This compound 8-Methoxyquinolin-4-ol->Final_Product + POCl3 POCl3 Phosphorus Oxychloride (POCl3) Experimental_Workflow cluster_synthesis Synthesis Workflow Start Start Step1 Step 1: Condensation (2-Methoxyaniline + DEEM) Start->Step1 Step2 Step 2: Cyclization (High Temperature) Step1->Step2 Intermediate Isolate 8-Methoxyquinolin-4-ol Step2->Intermediate Step3 Step 3: Chlorination (with POCl3) Intermediate->Step3 Workup Work-up (Quenching, Neutralization, Extraction) Step3->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification FinalProduct Final Product: This compound Purification->FinalProduct End End FinalProduct->End

References

Application Notes and Protocols: 4-Chloro-8-methoxyquinoline in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-chloro-8-methoxyquinoline as a pivotal scaffold in modern drug discovery. This document details its application in the synthesis of potent biological agents, particularly in oncology, and provides detailed protocols for the synthesis of derivatives and their biological evaluation.

Introduction

This compound is a substituted quinoline that serves as a crucial building block in medicinal chemistry. The quinoline core itself is a "privileged structure," found in a wide array of pharmacologically active compounds.[1] The specific substitution pattern of this compound, featuring a reactive chlorine atom at the 4-position and an electron-donating methoxy group at the 8-position, makes it an ideal starting material for the synthesis of diverse compound libraries. The chlorine atom is susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of various side chains, which is critical for tuning the biological activity and pharmacokinetic properties of the resulting molecules.

Role as a Key Intermediate in Drug Synthesis

The primary application of this compound in drug discovery is as a key intermediate for the synthesis of targeted therapies. Its derivatives have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.

Drug_Discovery_Scaffold cluster_start Starting Material cluster_reaction Chemical Modification cluster_derivatives Synthesized Derivatives cluster_targets Biological Targets This compound This compound Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution This compound->Nucleophilic Aromatic Substitution Versatile Scaffold 4-Anilinoquinolines 4-Anilinoquinolines Nucleophilic Aromatic Substitution->4-Anilinoquinolines Other Heterocyclic Derivatives Other Heterocyclic Derivatives Nucleophilic Aromatic Substitution->Other Heterocyclic Derivatives Kinases (EGFR, VEGFR) Kinases (EGFR, VEGFR) 4-Anilinoquinolines->Kinases (EGFR, VEGFR) Inhibition PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Other Heterocyclic Derivatives->PI3K/Akt/mTOR Pathway Modulation Other Cellular Targets Other Cellular Targets Other Heterocyclic Derivatives->Other Cellular Targets Interaction

Caption: Role of this compound as a key intermediate in drug synthesis.

Quantitative Data Summary

Derivatives of this compound have been synthesized and evaluated for their biological activities against various cancer cell lines. The following table summarizes the in vitro antiproliferative activities of some representative 4-anilino-8-methoxyquinoline derivatives.

Compound IDSubstitution on Anilino RingTarget Cell LineIC50 (µM)
2c 3'-FluoroBGC823Not explicitly stated, but superior to Gefitinib
2e 3'-ChloroBGC823Not explicitly stated, but superior to Gefitinib
2i 4'-IsopropylHeLaPotent activity with better IC50 than Gefitinib[1]
2i 4'-IsopropylBGC823Potent activity with better IC50 than Gefitinib[1]
1f (7-fluoro derivative)HeLaPotent activity with better IC50 than Gefitinib[1]
1f (7-fluoro derivative)BGC823Potent activity with better IC50 than Gefitinib[1]

Note: IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. BGC823 is a human gastric carcinoma cell line, and HeLa is a human cervical cancer cell line. Gefitinib is a known EGFR inhibitor used as a positive control.

Experimental Protocols

Protocol 1: Synthesis of 4-(3'-Fluorophenylamino)-8-methoxyquinoline (A Representative 4-Anilinoquinoline Derivative)

This protocol describes a general procedure for the synthesis of 4-anilinoquinoline derivatives via nucleophilic aromatic substitution.[1]

Materials:

  • This compound

  • 3-Fluoroaniline

  • Isopropanol (i-PrOH)

  • Pyridine-HCl

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a solution of this compound (1 mmol) in isopropanol (10 mL) in a round-bottom flask, add 3-fluoroaniline (1.2 mmol) and a catalytic amount of pyridine-HCl.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-(3'-fluorophenylamino)-8-methoxyquinoline.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details a colorimetric assay to determine the cytotoxic effects of synthesized this compound derivatives on cancer cell lines.[2][3][4][5][6]

Materials:

  • Synthesized 4-anilinoquinoline derivatives

  • Cancer cell line (e.g., BGC823, HeLa)

  • 96-well plates

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare stock solutions of the test compounds in DMSO and then dilute to various concentrations with the cell culture medium.

  • After 24 hours, replace the medium in the wells with fresh medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Gefitinib).

  • Incubate the plates for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

PI3K/Akt/mTOR Signaling Pathway Inhibition

Many quinoline-based compounds have been developed as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often hyperactivated in cancer.

PI3K_Akt_mTOR_Pathway cluster_upstream Upstream Signaling cluster_pathway PI3K/Akt/mTOR Pathway cluster_downstream Downstream Effects Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Inhibition of Apoptosis Inhibition of Apoptosis mTOR->Inhibition of Apoptosis Quinoline Derivative Quinoline Derivative Quinoline Derivative->PI3K Inhibits Quinoline Derivative->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Experimental Workflow: From Synthesis to Biological Evaluation

The following diagram illustrates the logical flow of experiments in the discovery of bioactive compounds starting from this compound.

Experimental_Workflow Start This compound Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In Vitro Cytotoxicity Screening (MTT Assay) Purification->Screening Hit_ID Hit Identification (Low IC50) Screening->Hit_ID Target_ID Target Identification (e.g., Kinase Assay) Hit_ID->Target_ID Lead_Opt Lead Optimization Target_ID->Lead_Opt

Caption: Experimental workflow for drug discovery using this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Chloro-8-methoxyquinoline synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared by the chlorination of 4-hydroxy-8-methoxyquinoline using a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction proceeds via a mechanism similar to the Vilsmeier-Haack reaction.[1]

Q1: I am experiencing low or no yield of this compound. What are the common causes and how can I improve it?

A1: Low or no product yield is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Heating or Reaction Time: Ensure the reaction is heated to an appropriate temperature, typically between 90-120°C, for a sufficient duration, generally 4-12 hours.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

    • Inadequate Amount of Chlorinating Agent: A modest increase in the molar equivalents of the chlorinating agent, such as POCl₃, can drive the reaction to completion.[1]

  • Decomposition of Starting Material or Product:

    • Prolonged Exposure to High Temperatures: Avoid unnecessarily long reaction times or excessive temperatures, which can lead to the degradation of the starting material or the desired product.[1]

  • Moisture in the Reaction:

    • Decomposition of Chlorinating Agent: Chlorinating agents like phosphorus oxychloride are highly sensitive to moisture and will decompose, reducing their effectiveness.[1] It is imperative to use freshly distilled POCl₃ and ensure all glassware is thoroughly dried. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent the ingress of atmospheric moisture.[1]

  • Poor Quality of Reagents:

    • Degraded Reagents: The use of old or improperly stored chlorinating agents can significantly impact the yield. Always use freshly opened or properly stored reagents.[1] The purity of the 4-hydroxy-8-methoxyquinoline starting material should also be verified.

Q2: My reaction mixture is turning dark, and I am observing the formation of tar-like impurities. What is causing this and how can I prevent it?

A2: The formation of dark-colored impurities is often due to side reactions.

Potential Causes & Solutions:

  • Side Reactions: The electron-rich quinoline ring, activated by the methoxy group, is susceptible to various side reactions, especially at elevated temperatures, which can lead to the formation of polymeric or tar-like substances.[2]

    • Temperature Control: Maintain the reaction temperature within the recommended range. A gradual increase in temperature might be beneficial.[2]

  • Reaction with Residual Impurities: Impurities from the synthesis of the starting material, 4-hydroxy-8-methoxyquinoline, may react with the chlorinating agent.

    • Purification of Starting Material: Ensure the starting material is of high purity before proceeding with the chlorination step.

Q3: I am having difficulty with the work-up and purification of the final product. What are the best practices?

A3: Proper work-up and purification are critical for obtaining a high-purity product.

Potential Issues & Solutions:

  • Precipitation of the Hydrochloride Salt: If the work-up is performed under acidic conditions, the product may precipitate as its hydrochloride salt.

    • Neutralization: Adjust the pH of the aqueous solution to be neutral or slightly basic to ensure the product is in its free base form.[2] This is typically done by carefully quenching the reaction mixture in ice-water and then neutralizing with a base like potassium carbonate.[1]

  • Formation of Insoluble Polymers:

    • Optimize Reaction Conditions: Re-evaluate the reaction temperature and time to minimize the formation of polymers.[2]

  • Purification Strategy:

    • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system. A mixture of ethanol and ethyl acetate has been reported to be effective for similar compounds.[1]

    • Column Chromatography: If recrystallization is insufficient, purification by column chromatography on silica gel may be necessary.

Data Presentation

Table 1: Illustrative Reaction Conditions for the Chlorination of 4-hydroxy-8-methoxyquinoline

Note: The following data is illustrative and based on typical outcomes for similar chlorination reactions of hydroxyquinolines. Actual yields will vary depending on the specific experimental setup and substrate purity.

ParameterCondition 1Condition 2Condition 3
Chlorinating Agent POCl₃POCl₃POCl₃
Solvent None (POCl₃ as solvent)Diethylene glycol dimethyl etherToluene
Molar Ratio (Substrate:POCl₃) 1 : 201 : 3.51 : 5
Reaction Temperature 100°C100°C110°C
Reaction Time 6 hours6 hours8 hours
Illustrative Yield ~80%[1]~75%~85%

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the chlorination of 4-hydroxy-8-methoxyquinoline using phosphorus oxychloride.

Materials:

  • 4-hydroxy-8-methoxyquinoline

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Ice

  • Potassium carbonate solution (aqueous)

  • Dichloromethane or Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-8-methoxyquinoline (1 equivalent).

  • Addition of Chlorinating Agent: Under an inert atmosphere (e.g., nitrogen or argon), carefully add an excess of phosphorus oxychloride (e.g., 10-20 equivalents). The POCl₃ can also be used as the solvent.

  • Reaction: Heat the reaction mixture to 100-110°C and maintain this temperature with stirring for 6-8 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous potassium carbonate solution until the pH is approximately 8-9.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Ethyl acetate

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot 1:1 mixture of ethanol and ethyl acetate.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Product 4-hydroxy-8-methoxyquinoline 4-hydroxy-8-methoxyquinoline Reaction Heat (90-120°C) 4-hydroxy-8-methoxyquinoline->Reaction Chlorination POCl3 POCl3 POCl3->Reaction This compound This compound Reaction->this compound

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield Issue check_reagents Check Reagent Quality (Fresh, Anhydrous POCl3?) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions Yes solution_reagents Use Fresh/Dry Reagents & Inert Atmosphere check_reagents->solution_reagents No check_workup Evaluate Work-up (Proper Quenching & pH?) check_conditions->check_workup Yes solution_conditions Optimize Temp (90-120°C) & Time (4-12h) check_conditions->solution_conditions No solution_workup Neutralize to pH 8-9 for Free Base check_workup->solution_workup No end_point Yield Improved check_workup->end_point Yes solution_reagents->end_point solution_conditions->end_point solution_workup->end_point

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: 4-Chloro-8-methoxyquinoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during chemical reactions involving 4-Chloro-8-methoxyquinoline. The following guides and frequently asked questions (FAQs) provide solutions to potential challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution reaction on this compound resulting in a low yield?

A1: Low yields in nucleophilic aromatic substitution (SNAr) reactions with this compound can stem from several factors. The reactivity of the quinoline ring, the strength and concentration of the nucleophile, reaction temperature, and choice of solvent are all critical parameters. The electron-donating effect of the methoxy group at the 8-position can slightly deactivate the ring towards nucleophilic attack compared to unsubstituted chloroquinolines. Additionally, the basicity of some nucleophiles can lead to side reactions or difficult purifications.[1][2]

Q2: I am observing the formation of multiple spots on my TLC plate, indicating impurities. What are the likely side products?

A2: The formation of multiple products can be due to several reasons. One common side reaction is the hydrolysis of the chloro group to a hydroxyl group, especially if water is present in the reaction mixture. Another possibility is the occurrence of di-substitution if there are other reactive sites on your starting material or if the product of the initial substitution can react further.[2] In some cases, especially at high temperatures, degradation of the starting material or the product may occur.

Q3: My this compound starting material appears to be unreactive. What can I do to drive the reaction to completion?

A3: If you are observing a lack of reactivity, consider the following adjustments. Increasing the reaction temperature can help overcome the activation energy barrier.[2] Using a more polar, aprotic solvent can enhance the nucleophilicity of your reactant. Additionally, for amine nucleophiles, the addition of a non-nucleophilic base can deprotonate the amine, thereby increasing its reactivity.[2] Finally, ensure your reagents are pure and dry, as impurities can inhibit the reaction.

Q4: How can I effectively purify my 4-substituted-8-methoxyquinoline product?

A4: The purification of quinoline derivatives can be challenging due to their basicity, which can lead to strong interactions with silica gel during column chromatography, resulting in tailing peaks or irreversible adsorption.[1] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase.[1] Alternatively, using a different stationary phase like neutral or basic alumina, or an amine-functionalized silica column can be beneficial.[1] For highly polar products, reversed-phase chromatography may be a more suitable purification method.[1]

Troubleshooting Guide

Issue 1: Low or No Conversion of this compound in Nucleophilic Substitution Reactions
Potential Cause Troubleshooting Steps
Insufficiently Activated Quinoxaline Ring While the nitrogen in the quinoline ring activates the 4-position to nucleophilic attack, the 8-methoxy group can have a slight deactivating effect. Consider using a catalyst if applicable to your reaction type.
Weak Nucleophile For weakly nucleophilic amines or thiols, consider adding a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU) to deprotonate the nucleophile and increase its reactivity.[2]
Steric Hindrance If your nucleophile is sterically bulky, it may have difficulty accessing the 4-position of the quinoline ring. Consider using a less hindered nucleophile if your synthetic route allows.
Inappropriate Solvent Protic solvents can solvate the nucleophile, reducing its reactivity.[2] Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.
Suboptimal Temperature SNAr reactions often require elevated temperatures.[2] Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS.
Issue 2: Formation of Byproducts and Impurities
Potential Cause Troubleshooting Steps
Hydrolysis of the Chloro Group Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Di-substitution or Polysubstitution If your nucleophile has multiple reactive sites, or if the product can react further, consider using a protecting group strategy. Alternatively, carefully control the stoichiometry of your reactants.
Decomposition of Starting Material or Product High reaction temperatures can lead to degradation.[2] Try running the reaction at a lower temperature for a longer duration. The use of a milder base can also prevent decomposition.[2]
Side Reactions with the Methoxy Group Under strongly acidic or basic conditions at high temperatures, the methoxy group could potentially be cleaved. Ensure your reaction conditions are not overly harsh.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of a Generic Nucleophilic Substitution Reaction

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1TolueneK₂CO₃801235
2DMFK₂CO₃801265
3DMFCs₂CO₃801280
4DMFCs₂CO₃100892
5DMSOCs₂CO₃120685 (with some decomposition)

Note: These are representative conditions and yields. Optimization for specific substrates is recommended.[2]

Table 2: Optimization of Suzuki Coupling of this compound with Phenylboronic Acid

EntryPalladium CatalystLigandBaseSolvent SystemTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O10045
2Pd(dppf)Cl₂-K₂CO₃Toluene/H₂O10078
3Pd(dppf)Cl₂-Na₂CO₃Toluene/H₂O10084[3]
4Pd(dppf)Cl₂-K₃PO₄Toluene/H₂O10065[3]

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution of this compound with an Amine
  • To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate), add the amine nucleophile (1.1-1.5 eq) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).[2]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography on silica gel (eluent: hexane/ethyl acetate with 0.5% triethylamine) or alumina.[1][2]

General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid or boronic ester (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., Na₂CO₃, 2.0 eq).[3]

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O or Dioxane/H₂O).

  • Heat the mixture under an inert atmosphere (e.g., Argon) to the desired temperature (e.g., 90-110 °C) for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

G Troubleshooting Workflow for Low Yield Reactions start Low or No Product Formation check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality and Stoichiometry check_sm->check_reagents increase_temp Increase Reaction Temperature check_reagents->increase_temp change_solvent Change to a More Polar Aprotic Solvent increase_temp->change_solvent No Improvement optimize Reaction Optimization Successful increase_temp->optimize Improvement add_base Add a Base (for amine/thiol nucleophiles) change_solvent->add_base No Improvement change_solvent->optimize Improvement add_base->optimize Improvement fail Reaction Still Fails - Re-evaluate Synthetic Route add_base->fail No Improvement

Caption: Troubleshooting workflow for low yield reactions.

G Decision Tree for Product Purification start Crude Product Obtained is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No is_pure_solid Is the product pure? recrystallize->is_pure_solid is_pure_solid->column No success Pure Product Isolated is_pure_solid->success Yes silica Use Silica Gel column->silica tailing Observe Tailing or No Elution? silica->tailing add_tea Add Triethylamine to Eluent tailing->add_tea Yes is_pure_column Is the product pure? tailing->is_pure_column No alumina Use Alumina or Amine-Silica add_tea->alumina Still Tailing add_tea->is_pure_column alumina->is_pure_column is_pure_column->success Yes rp_hplc Consider Reversed-Phase HPLC is_pure_column->rp_hplc No

Caption: Decision tree for product purification.

References

Technical Support Center: Optimization of 4-Chloro-8-methoxyquinoline Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction of 4-Chloro-8-methoxyquinoline.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my reaction showing low or no yield of the desired coupled product?

Low or no product formation is a frequent challenge, particularly with less reactive aryl chlorides like this compound. The issue can often be traced back to the catalyst system, reaction conditions, or reagent quality.

Possible Causes & Solutions:

  • Insufficient Catalyst Activity: The choice of palladium catalyst and ligand is critical for activating the C-Cl bond. Traditional catalysts like Pd(PPh₃)₄ may be ineffective.

    • Solution: Employ more robust and active catalyst systems. Catalysts featuring bulky, electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃ are often more effective for coupling aryl chlorides. Buchwald's G2, G3, or G4 precatalysts are excellent starting points. N-heterocyclic carbene (NHC) ligands can also provide high activity.

  • Ineffective Base: The base plays a crucial role in the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate.

    • Solution: Screen a variety of bases. While Na₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often necessary for challenging couplings. The choice of base can be solvent-dependent.

  • Suboptimal Solvent: The solvent influences the solubility of reagents and the stability and activity of the catalyst.

    • Solution: Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are typically effective. Toluene is also a viable option. The ideal solvent system should be determined empirically.

  • Low Reaction Temperature: The oxidative addition of the palladium catalyst to the C-Cl bond can be slow and may require elevated temperatures.

    • Solution: Increase the reaction temperature, typically in the range of 80-120 °C. Microwave heating can sometimes be beneficial for reducing reaction times and improving yields.

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen, leading to the formation of inactive palladium black.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Thoroughly degas the solvent and reaction mixture before adding the catalyst.

Illustrative Data: Effect of Catalyst and Ligand on Aryl Chloride Coupling

The following table, compiled from data on similar challenging aryl chloride substrates, illustrates the impact of the catalyst system on product yield.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O100<10
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane80>90
XPhos Pd G3XPhosK₃PO₄t-BuOH/H₂O100>95
SPhos Pd G2SPhosK₃PO₄Toluene/H₂O100>95

Note: This data is illustrative and serves as a guide for catalyst selection. Optimal conditions for this compound may vary.

Question 2: My reaction is producing significant side products, such as the dehalogenated starting material or homocoupled boronic acid.

The formation of byproducts can compete with the desired cross-coupling reaction, reducing the overall yield and complicating purification.

Possible Causes & Solutions:

  • Dehalogenation (Hydrodehalogenation): Replacement of the chlorine atom with a hydrogen atom can occur, particularly in the presence of a hydrogen source and an active catalyst.

    • Solution: Ensure anhydrous conditions if possible, although some water is often necessary for the Suzuki reaction. The choice of base and solvent can also influence this side reaction. Using a less reactive base or a different solvent system may mitigate this issue.

  • Protodeboronation of the Boronic Acid: The boronic acid can be unstable under the reaction conditions and react with water or other protic species to form the corresponding arene.

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts. Minimizing reaction time and temperature can also help.

  • Homocoupling of the Boronic Acid: The boronic acid can couple with itself to form a biaryl byproduct.

    • Solution: This is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial. The choice of ligand can also influence the rates of cross-coupling versus homocoupling.

Illustrative Data: Effect of Base on Suzuki Coupling

The choice of base can influence both the yield of the desired product and the formation of side products. The following table provides a comparison of different bases in a typical Suzuki coupling.

BaseSolventYield of Cross-Coupled Product (%)
Na₂CO₃DMF/H₂O85
K₂CO₃DMF/H₂O95
K₃PO₄Dioxane/H₂O98
Cs₂CO₃Dioxane/H₂O99
NaOHToluene/H₂O70

Note: This data is for a model system and illustrates general trends. The optimal base for the this compound coupling should be determined experimentally.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for haloquinolines in Suzuki coupling?

The reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br > C-Cl. Therefore, this compound is expected to be less reactive than its bromo or iodo analogues, often requiring more forcing reaction conditions.

Q2: Can I perform this reaction without a phosphine ligand?

Yes, phosphine-free catalyst systems have been successfully employed for the Suzuki coupling of some chloro-heterocycles. For example, using palladium acetate (Pd(OAc)₂) in water has been shown to be effective for the coupling of 4,7-dichloroquinoline.[1] However, for many challenging substrates like this compound, phosphine-ligated palladium catalysts generally offer higher activity and broader substrate scope.

Q3: How can I monitor the progress of my reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Q4: What is a general experimental protocol I can start with?

The following is a general starting protocol that can be optimized for the Suzuki coupling of this compound.

General Experimental Protocol:

  • To a dry reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., dioxane/water 4:1, 5 mL).

  • Add the palladium catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Heat the reaction mixture with vigorous stirring at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation (R'-B(OR)2 + Base) PdII_RX->Transmetalation PdII_RR R-Pd(II)Ln-R' Transmetalation->PdII_RR RedElim Reductive Elimination PdII_RR->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Yield CheckCatalyst Is the catalyst system active enough for Ar-Cl? Start->CheckCatalyst ChangeCatalyst Switch to a more active catalyst (e.g., with Buchwald ligands) CheckCatalyst->ChangeCatalyst No CheckBase Is the base strong enough? CheckCatalyst->CheckBase Yes ChangeCatalyst->CheckBase ChangeBase Screen stronger bases (K3PO4, Cs2CO3) CheckBase->ChangeBase No CheckTemp Is the temperature high enough? CheckBase->CheckTemp Yes ChangeBase->CheckTemp IncreaseTemp Increase temperature (80-120 °C) CheckTemp->IncreaseTemp No CheckInertness Is the reaction atmosphere strictly inert? CheckTemp->CheckInertness Yes IncreaseTemp->CheckInertness Degas Improve degassing procedure CheckInertness->Degas No Success Improved Yield CheckInertness->Success Yes Degas->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Purification of 4-Chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chloro-8-methoxyquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities in crude this compound largely depend on the synthetic route. A frequent method involves the chlorination of a hydroxyquinoline precursor.[1] Potential impurities may include:

  • Unreacted Starting Materials: Such as 4-hydroxy-8-methoxyquinoline.

  • Byproducts from Side Reactions: These can include isomers or over-chlorinated products.

  • Residual Solvents and Reagents: For example, phosphorus oxychloride or solvents used during the synthesis.

Q2: What are the recommended storage conditions for purified this compound?

Purified this compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture to prevent degradation.

Q3: How can I assess the purity of my this compound sample?

Purity can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A quick method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure and identify organic impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Purification

Q4: My recrystallization of this compound resulted in a low yield. What could be the cause?

Low recovery after recrystallization can be due to several factors:

  • Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling.[2]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals.[2]

  • Premature crystallization: If the solution cools too much during a hot filtration step, the product can crystallize on the filter paper.[3]

  • Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4]

Q5: I'm seeing multiple spots on the TLC plate after column chromatography. How can I improve the separation?

If column chromatography is not providing adequate separation, consider the following adjustments:

  • Optimize the mobile phase: Experiment with different solvent systems and gradients. A less polar solvent system will generally result in slower elution and potentially better separation of components.[5]

  • Use a finer mesh silica gel: A smaller particle size of the stationary phase can improve resolution.[1]

  • Adjust the column dimensions: A longer and narrower column can enhance separation.

  • Check the loading technique: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.[1]

Q6: An oily residue formed during my recrystallization attempt. How can I resolve this?

"Oiling out" occurs when the solute comes out of solution above its melting point. To address this:

  • Re-heat the solution to dissolve the oil.

  • Add more solvent before allowing it to cool slowly again.

  • Try a different solvent system. A solvent with a lower boiling point might be more suitable.

Data Presentation: Purification Parameters

The following table summarizes typical parameters for the purification of this compound and related compounds.

Purification MethodParameterTypical Value/Solvent SystemExpected PurityReference
Recrystallization SolventEthanol, Hexane/Ethyl Acetate, Acetone>95%[6]
Column Chromatography Stationary PhaseSilica Gel (60-120 or 230-400 mesh)>98%[1]
Mobile PhasePetroleum Ether / Ethyl Acetate gradient[1]
Silica to Crude Ratio30:1 to 100:1 by weight[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure for the purification of solid this compound by recrystallization.[7]

  • Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of the crude product at room temperature and at the solvent's boiling point. Ethanol or a mixture of hexane and ethyl acetate are common starting points.[6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.[4]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[2]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography of this compound

This protocol describes the purification of crude this compound using normal-phase column chromatography.[1][5]

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., petroleum ether).

    • Pour the slurry into a glass chromatography column, ensuring even packing without air bubbles.

    • Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane or the mobile phase.

    • Alternatively, for "dry loading," adsorb the dissolved crude product onto a small amount of silica gel, remove the solvent, and carefully add the resulting powder to the top of the column.[1]

  • Elution:

    • Begin eluting the column with the mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in petroleum ether) to elute the compounds from the column.

  • Fraction Collection and Analysis:

    • Collect the eluent in separate fractions.

    • Monitor the fractions by TLC to identify which ones contain the purified this compound.[1]

  • Solvent Removal:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.[1]

Visualizations

G Troubleshooting Purification of this compound start Crude Product purification_method Select Purification Method (Recrystallization or Column Chromatography) start->purification_method assess_purity Assess Purity (TLC, HPLC, NMR) purification_method->assess_purity is_pure Is the Product Pure? assess_purity->is_pure pure_product Pure this compound is_pure->pure_product Yes troubleshoot Troubleshoot Issue is_pure->troubleshoot No low_yield Low Yield? troubleshoot->low_yield oiling_out Oiling Out? troubleshoot->oiling_out poor_separation Poor Separation? troubleshoot->poor_separation solution_low_yield - Use less solvent - Cool slowly - Pre-heat filtration apparatus low_yield->solution_low_yield Yes solution_oiling_out - Re-heat and add more solvent - Change solvent system oiling_out->solution_oiling_out Yes solution_poor_separation - Optimize mobile phase - Use finer silica - Adjust column dimensions poor_separation->solution_poor_separation Yes solution_low_yield->purification_method solution_oiling_out->purification_method solution_poor_separation->purification_method

Caption: Troubleshooting workflow for the purification of this compound.

G General Purification Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography dissolve Dissolve in Hot Solvent cool Cool to Crystallize dissolve->cool filter_recrys Filter and Wash Crystals cool->filter_recrys final_product Pure Product filter_recrys->final_product pack_column Pack Column load_sample Load Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions crude_product Crude Product choose_method Choose Purification Method crude_product->choose_method choose_method->dissolve Recrystallization choose_method->pack_column Chromatography combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate evaporate->final_product

References

Stability issues of 4-Chloro-8-methoxyquinoline in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Chloro-8-methoxyquinoline in various solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to assist in your research and development activities.

Troubleshooting Guide

This guide addresses common stability issues encountered during experiments involving this compound.

Issue 1: Rapid Degradation of this compound in Solution

  • Symptom: Loss of parent compound peak and appearance of new peaks in HPLC analysis shortly after dissolution.

  • Potential Cause: The solvent may be promoting degradation through hydrolysis or nucleophilic substitution. Aprotic polar solvents like DMSO and DMF have been observed to cause hydrolysis of the 4-chloro group in similar 4-halo-8-quinolinols.

  • Solution:

    • Solvent Selection: If possible, switch to a less reactive solvent. Protic solvents, while potentially engaging in nucleophilic substitution, may be less aggressive than dipolar aprotic solvents in promoting hydrolysis of the chloro group.[1]

    • Temperature Control: Perform experiments at the lowest feasible temperature to reduce the rate of degradation.

    • pH Control: If using aqueous solutions, maintain a neutral to slightly acidic pH, as both strongly acidic and basic conditions can catalyze hydrolysis.[1]

    • Fresh Solutions: Prepare solutions of this compound immediately before use.

Issue 2: Inconsistent Results in Biological Assays

  • Symptom: High variability in experimental results between replicates or batches.

  • Potential Cause: Degradation of the compound in the assay medium. The complex composition of biological media can offer multiple pathways for degradation.

  • Solution:

    • Stability Check in Media: Perform a preliminary experiment to assess the stability of this compound in the specific assay medium over the time course of the experiment.

    • Control Experiments: Include a time-zero control and a control incubated for the full duration of the assay to quantify the extent of degradation.

    • Minimize Incubation Time: If the compound is found to be unstable, redesign the experiment to minimize the incubation time.

Issue 3: Formation of Precipitates in Solution

  • Symptom: The solution becomes cloudy or a solid precipitate forms over time.

  • Potential Cause:

    • Low Solubility: The concentration of the compound may exceed its solubility in the chosen solvent.

    • Degradation Product Precipitation: A degradation product with lower solubility than the parent compound may be forming and precipitating out of solution.

  • Solution:

    • Solubility Determination: Determine the solubility of this compound in the solvent at the experimental temperature before preparing stock solutions.

    • Co-solvents: Consider the use of a co-solvent system to improve solubility.

    • Analysis of Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradation product.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemistry of 4-chloroquinolines and related structures, the primary degradation pathways are likely to be:

  • Hydrolysis of the 4-chloro group: This is a common reaction for 4-haloquinolines, especially in the presence of water and certain polar aprotic solvents, leading to the formation of 4-hydroxy-8-methoxyquinoline.[2][3]

  • Nucleophilic substitution at the 4-position: The chloro group can be displaced by other nucleophiles present in the solution, such as alcohols (alcoholysis) or amines.[2][4]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. For other chloroquinolines, photodegradation has been observed to lead to dealkylation and dimerization.[5]

  • Oxidative degradation: In the presence of oxidizing agents, the quinoline ring system can be modified.[6]

Q2: Which solvents are recommended for storing stock solutions of this compound?

A2: For short-term storage, anhydrous aprotic solvents with low nucleophilicity, such as acetonitrile or THF, are generally preferred. For longer-term storage, it is advisable to store the compound as a solid at low temperatures (e.g., -20°C) and protected from light. If solutions are necessary for long-term storage, they should be stored at -80°C.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: Both acidic and basic conditions can catalyze the hydrolysis of the 4-chloro group. Therefore, for aqueous solutions, it is recommended to maintain a pH range of approximately 4-7 for optimal stability. Extreme pH values should be avoided.[1]

Q4: Is this compound sensitive to light?

A4: Yes, quinoline derivatives can be susceptible to photodegradation. It is recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.[5]

Data Presentation

Table 1: Estimated Stability of this compound in Common Solvents

SolventTemperature (°C)Estimated Half-life (t½)Primary Degradation Pathway
DMSO25< 24 hoursHydrolysis of 4-chloro group
DMF25< 48 hoursHydrolysis of 4-chloro group
Methanol25Several daysAlcoholysis (Nucleophilic substitution)
Ethanol25Several daysAlcoholysis (Nucleophilic substitution)
Acetonitrile25Weeks (if anhydrous)Minimal degradation
Water (pH 7)25Days to weeksHydrolysis of 4-chloro group
Water (pH 2)25DaysAcid-catalyzed hydrolysis
Water (pH 10)25DaysBase-catalyzed hydrolysis

Disclaimer: The quantitative data in this table are estimations based on the known reactivity of similar 4-haloquinoline compounds and general principles of chemical stability. Specific experimental data for this compound is limited in publicly available literature. It is highly recommended to perform compound-specific stability studies for accurate determination.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways.[7][8]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of the compound at 105°C for 24 hours. Dissolve in acetonitrile for analysis.

  • Photodegradation: Expose a solution of the compound in a quartz cuvette to a UV lamp (254 nm) for 24 hours. A control sample should be wrapped in aluminum foil.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and the profile of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general procedure for developing an HPLC method to quantify this compound and its degradation products.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for the optimal wavelength using a photodiode array (PDA) detector. A starting point could be around 254 nm or 310 nm.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness, using samples from the forced degradation study to demonstrate specificity.

Visualizations

Troubleshooting_Guide start Stability Issue Observed issue1 Rapid Degradation in Solution start->issue1 issue2 Inconsistent Assay Results start->issue2 issue3 Precipitate Formation start->issue3 cause1a Solvent-induced degradation (e.g., hydrolysis in DMSO/DMF) issue1->cause1a cause2a Degradation in assay medium issue2->cause2a cause3a Low Solubility issue3->cause3a cause3b Precipitation of Degradation Product issue3->cause3b solution1a Change solvent to less reactive one (e.g., Acetonitrile) cause1a->solution1a solution1b Lower experimental temperature cause1a->solution1b solution1c Control pH (neutral to slightly acidic) cause1a->solution1c solution1d Prepare fresh solutions cause1a->solution1d solution2a Perform stability check in media cause2a->solution2a solution2b Include time-course controls cause2a->solution2b solution2c Minimize incubation time cause2a->solution2c solution3a Determine solubility limit cause3a->solution3a solution3b Use co-solvents cause3a->solution3b solution3c Analyze the precipitate cause3b->solution3c

Caption: Troubleshooting workflow for stability issues.

Experimental_Workflow cluster_forced_degradation Stress Conditions start Start: Stability Assessment step1 Prepare Stock Solution (1 mg/mL in Acetonitrile) start->step1 step2 Forced Degradation Studies step1->step2 step3 Develop Stability-Indicating HPLC Method step1->step3 Parallel Development acid Acidic (0.1M HCl, 60°C) base Basic (0.1M NaOH, 60°C) oxidative Oxidative (3% H₂O₂) thermal Thermal (105°C, solid) photo Photolytic (UV light) step4 Analyze Stressed Samples step3->step4 step5 Identify & Quantify Degradants step4->step5 end End: Stability Profile Established step5->end acid->step4 base->step4 oxidative->step4 thermal->step4 photo->step4

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: Optimizing Catalyst Selection for 4-Chloro-8-methoxyquinoline Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for cross-coupling reactions involving 4-Chloro-8-methoxyquinoline.

Troubleshooting Guides

Problem 1: Low to No Product Yield

Low or no yield is a common challenge, particularly given the lower reactivity of a chloro-substituent compared to bromo or iodo groups. A systematic approach to troubleshooting is essential.

Possible Causes and Recommended Solutions

CauseRecommendation
Inactive Catalyst Ensure the generation of the active Pd(0) species. Using a precatalyst is highly recommended as it can offer a more reliable initiation of the catalytic cycle. Ensure all reagents and solvents are anhydrous and properly degassed, as oxygen and water can deactivate the catalyst.
Inappropriate Catalyst/Ligand System The choice of palladium source and ligand is critical for activating the C-Cl bond. Screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. For a challenging substrate like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often more effective. For Suzuki reactions, Pd(dppf)Cl₂ can be a good starting point.
Incorrect Base Selection The base is crucial for the catalytic cycle, particularly in Suzuki and Buchwald-Hartwig reactions. The strength and type of base can significantly impact the outcome. Screen common bases such as carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For base-sensitive substrates, milder bases like KF might be considered.
Suboptimal Solvent The solvent affects catalyst activity and the solubility of reactants. Common choices include ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF), often in aqueous mixtures for Suzuki reactions. Ensure all reactants are fully dissolved at the reaction temperature.
Insufficient Temperature While some highly active catalyst systems can work at lower temperatures, heating is often necessary for C-Cl bond activation, typically in the range of 80-120 °C. Microwave irradiation can also be a valuable tool to accelerate the reaction.
Boronic Acid/Ester Instability (Suzuki) Boronic acids can be prone to decomposition (e.g., protodeboronation). Consider using more stable boronic esters, such as pinacol esters.
Problem 2: Significant Formation of Side Products

Side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield.

Common Side Reactions and Mitigation Strategies

Side ReactionMitigation Strategy
Homocoupling of Boronic Acid (Suzuki) This is often promoted by the presence of oxygen. Ensure thorough degassing of all solvents and reagents and maintain a strictly inert atmosphere (Argon or Nitrogen).
Dehalogenation of this compound The chloro group is replaced by a hydrogen atom. This can be influenced by the choice of base and solvent. Screening different bases and ensuring anhydrous conditions (if appropriate for the specific protocol) may help minimize this side reaction.
Hydrolysis of Boronic Acid/Ester (Suzuki) Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. Minimize the presence of water if using a non-aqueous system and consider a milder base.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling?

A1: The primary challenge is the strength of the C-Cl bond, which is stronger and less reactive than C-Br or C-I bonds. This makes the initial oxidative addition step of the catalytic cycle more difficult, often requiring more active catalysts and harsher reaction conditions. Additionally, the quinoline nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.

Q2: Which type of cross-coupling reaction is most suitable for functionalizing this compound?

A2: Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings are all viable options. The choice depends on the desired final product (C-C, C-N, or C-C triple bond formation). Suzuki-Miyaura coupling is often a good starting point due to its robustness and the commercial availability of a wide range of boronic acids. For the introduction of nitrogen-based nucleophiles, the Buchwald-Hartwig amination is the method of choice.

Q3: Should I use a palladium or nickel catalyst?

A3: Palladium catalysts are the most widely used and have a broad substrate scope. For activating the C-Cl bond of this compound, highly active palladium catalysts with bulky, electron-rich phosphine or NHC ligands are generally required. Nickel catalysts can be a more cost-effective alternative and are sometimes more effective for coupling with aryl chlorides. They may also offer different selectivity.

Q4: What are "precatalysts" and why are they recommended?

A4: A precatalyst is a stable, well-defined metal-ligand complex that is activated under the reaction conditions to form the active catalytic species (e.g., Pd(0)). Using a precatalyst is highly recommended because it can lead to more reproducible results by ensuring the efficient and consistent generation of the active catalyst, compared to generating it in situ from a palladium salt and a separate ligand.

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material (this compound).

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
ParameterCondition 1Condition 2Condition 3
Palladium Source Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (3 mol%)Pd(OAc)₂ (2 mol%)
Ligand --SPhos (4 mol%)
Base Na₂CO₃ (2 equiv.)K₃PO₄ (2 equiv.)Cs₂CO₃ (2 equiv.)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)THF/H₂O (4:1)
Temperature 100 °C90 °C85 °C
Typical Yield ModerateGood to ExcellentGood to Excellent
Reference Based on similar 4-chloroquinoline systems.[1]Based on general best practices for aryl chlorides.Based on general best practices for aryl chlorides.

Note: Yields are highly dependent on the specific boronic acid used and require empirical optimization.

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides
Palladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.2)Toluene80-110
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (1.5)Dioxane100
BrettPhos Pd G4 (2-5)-K₃PO₄ (1.4)t-BuOH100

Note: These are general starting points for aryl chlorides and should be optimized for this compound.[2][3][4][5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (0.03 equivalents)

  • Na₂CO₃ (2 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-8-methoxyquinoline.[6]

Visualizations

Catalyst_Selection_Workflow start Start: Cross-coupling of This compound q_yield Is the yield low or zero? start->q_yield q_side_products Are side products (e.g., dehalogenation, homocoupling) a major issue? q_yield->q_side_products No a_catalyst Screen Catalysts & Ligands - Use precatalysts - Try bulky, electron-rich ligands (e.g., XPhos, SPhos, NHCs) q_yield->a_catalyst Yes a_atmosphere Improve Inert Atmosphere - Thoroughly degas solvents - Ensure positive pressure of Ar/N2 q_side_products->a_atmosphere Yes end_node Optimized Reaction q_side_products->end_node No a_conditions Optimize Reaction Conditions - Screen bases (e.g., K3PO4, Cs2CO3) - Screen solvents (e.g., Dioxane, Toluene) - Increase temperature (80-120 °C) a_catalyst->a_conditions a_reagents Check Reagent Quality - Ensure anhydrous/anaerobic conditions - Use stable boronic esters (Suzuki) a_conditions->a_reagents a_reagents->q_yield Re-evaluate a_atmosphere->a_conditions

Caption: Troubleshooting workflow for optimizing this compound cross-coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)L₂(Cl)] pd0->oa_complex Oxidative Addition trans_complex [Ar-Pd(II)L₂(Ar')] oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Product (Ar-Ar') trans_complex->product ar_cl This compound (Ar-Cl) ar_cl->oa_complex boronic Ar'-B(OH)₂ boronic->trans_complex base Base (e.g., Na₂CO₃) base->trans_complex center

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Validation & Comparative

Comparative Guide to Purity Analysis of 4-Chloro-8-methoxyquinoline by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-chloro-8-methoxyquinoline, a key intermediate in pharmaceutical synthesis. We present a detailed, robust reversed-phase HPLC (RP-HPLC) method and compare its performance characteristics with alternative analytical techniques, supported by experimental data and detailed protocols.

Introduction

Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development and manufacturing.[1][2] this compound is a vital building block in the synthesis of various pharmaceuticals.[3][4] Its purity directly impacts the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[5][6][7] This guide details a recommended HPLC method for this compound and compares it with other analytical techniques to aid researchers in selecting the most appropriate method for their needs.

Recommended HPLC Method and Alternatives: A Comparative Overview

A reversed-phase HPLC method using a C18 column is proposed as the primary method for the purity analysis of this compound. This method is known for its robustness and ability to separate a wide range of non-polar to moderately polar compounds. For comparison, alternative analytical techniques such as Gas Chromatography (GC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE) are also considered.[1][6][7]

Table 1: Comparison of Analytical Methods for this compound Purity Analysis

ParameterProposed RP-HPLC MethodGas Chromatography (GC)Liquid Chromatography-Mass Spectrometry (LC-MS)Capillary Electrophoresis (CE)
Principle Partitioning between a non-polar stationary phase and a polar mobile phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation by HPLC followed by mass-based detection.Separation based on electrophoretic mobility in an electric field.
Typical Column/Capillary C18 (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column (e.g., DB-5, 30 m x 0.25 mm)C18 or similar HPLC columnFused-silica capillary
Typical Mobile Phase/Carrier Gas Acetonitrile/Water with 0.1% Formic AcidHelium or NitrogenAcetonitrile/Water with formic acid or ammonium formateBuffer solution (e.g., phosphate or borate)
Detection UV-Vis (e.g., 230 nm)Flame Ionization Detector (FID) or Mass Spectrometry (MS)Mass Spectrometry (MS)UV-Vis or Diode Array Detector (DAD)
Selectivity High for a wide range of impurities.Excellent for volatile impurities and residual solvents.Very high, provides molecular weight information.High, especially for charged and polar compounds.
Sensitivity Good (ng level)Very high for volatile compounds (pg level).Excellent (pg to fg level).Good (ng level).
Typical Run Time 15 - 30 minutes20 - 40 minutes15 - 30 minutes10 - 20 minutes
Advantages Robust, versatile, widely available.[5][6]Excellent for residual solvents and volatile impurities.[6]High specificity and sensitivity, impurity identification.[2][8]High efficiency, low sample and solvent consumption.[7]
Limitations Not suitable for very volatile or thermally labile compounds.Requires volatile and thermally stable analytes.Higher cost and complexity.[7]Lower sample loading capacity, potential for matrix effects.

Experimental Protocols

Proposed Reversed-Phase HPLC Method

This method is designed to provide excellent resolution and sensitivity for the determination of this compound and its potential process-related impurities.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of the this compound sample in the mobile phase (initial composition) to obtain a concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5]

Standard Preparation:

  • Prepare a stock solution of this compound reference standard at a concentration of 0.5 mg/mL in the mobile phase.

  • Further dilutions can be made to establish linearity and determine the limit of detection (LOD) and limit of quantification (LOQ).

Workflow for HPLC Purity Analysis

The following diagram illustrates the logical workflow for the purity analysis of this compound using the proposed HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting weigh_sample Weigh Sample dissolve_sample Dissolve in Mobile Phase weigh_sample->dissolve_sample filter_sample Filter (0.45 µm) dissolve_sample->filter_sample inject_samples Inject Samples & Standards filter_sample->inject_samples weigh_standard Weigh Reference Standard dissolve_standard Dissolve in Mobile Phase weigh_standard->dissolve_standard prepare_dilutions Prepare Dilutions dissolve_standard->prepare_dilutions prepare_dilutions->inject_samples hplc_system HPLC System Setup (Column, Mobile Phase, Gradient) hplc_system->inject_samples acquire_data Data Acquisition inject_samples->acquire_data integrate_peaks Peak Integration acquire_data->integrate_peaks calculate_purity Calculate % Purity (Area Normalization) integrate_peaks->calculate_purity generate_report Generate Report calculate_purity->generate_report

References

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Chloro-8-methoxyquinoline for Structure Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison for Unambiguous Structure Elucidation

In the field of medicinal chemistry and drug development, the precise structural confirmation of synthesized compounds is paramount. Quinolines and their derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making their accurate characterization essential. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Chloro-8-methoxyquinoline, alongside key reference compounds, to aid researchers in its unambiguous structure confirmation.

Comparative NMR Data Analysis

The structural confirmation of this compound can be achieved by a thorough analysis of its ¹H and ¹³C NMR spectra and comparison with the spectra of structurally related, simpler quinoline derivatives. The introduction of a chlorine atom at the C4 position and a methoxy group at the C8 position induces predictable shifts in the NMR signals of the quinoline core, providing a unique spectroscopic fingerprint.

Below, we present a comparison of the experimental ¹H and ¹³C NMR chemical shifts for quinoline, 4-chloroquinoline, and 8-hydroxyquinoline (as a proxy for 8-methoxyquinoline for which direct experimental data is less readily available). Predicted values for this compound are also provided based on the additive effects of the substituents.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃

ProtonQuinoline4-Chloroquinoline8-HydroxyquinolineThis compound (Predicted)
H-28.908.828.78~8.7
H-37.387.457.43~7.5
H-58.128.157.45~7.3
H-67.727.657.33~7.2
H-77.557.807.19~7.0
OCH₃---~4.0

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) in CDCl₃

CarbonQuinoline4-Chloroquinoline8-HydroxyquinolineThis compound (Predicted)
C-2150.3151.2148.5~150
C-3121.1122.5121.8~123
C-4136.0142.5136.3~142
C-4a128.3129.0127.8~129
C-5129.5129.8117.8~118
C-6126.6127.5127.8~128
C-7127.7130.5110.2~110
C-8129.5125.2153.8~154
C-8a148.4149.5138.2~140
OCH₃---~56

Note: The chemical shifts are reported relative to tetramethylsilane (TMS). The predicted values for this compound are estimations and may vary slightly from experimental values.

Key Spectroscopic Features for Structure Confirmation

  • ¹H NMR:

    • The downfield shift of H-2 and H-3 in 4-chloroquinoline compared to quinoline is due to the electron-withdrawing effect of the chlorine atom. A similar effect is expected in this compound.

    • The methoxy group at C-8 will introduce a characteristic singlet at approximately 4.0 ppm.

    • The protons on the benzene ring (H-5, H-6, H-7) will be influenced by both the chloro and methoxy groups, leading to a distinct splitting pattern and chemical shifts that can be rationalized based on their electronic effects.

  • ¹³C NMR:

    • The carbon directly attached to the chlorine atom (C-4) will experience a significant downfield shift.

    • The carbon bearing the methoxy group (C-8) will also be shifted downfield due to the oxygen atom's electronegativity.

    • The methoxy carbon itself will appear as a distinct signal around 56 ppm.

Visualizing the Structure and Analytical Workflow

To aid in the assignment of NMR signals and to provide a clear overview of the analytical process, the following diagrams are provided.

structure cluster_quinoline This compound C2 C2 C3 C3 C2->C3 C4 C4 C3->C4 C4a C4a C4->C4a Cl Cl C4->Cl C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8->C8a O O C8->O N1 N1 C8a->N1 N1->C2 CH3 CH3 O->CH3

Caption: Numbered structure of this compound.

workflow cluster_workflow NMR Analysis Workflow for Structure Confirmation sample_prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) nmr_acquisition 1H and 13C NMR Data Acquisition sample_prep->nmr_acquisition data_processing Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Chemical Shift, Integration, Coupling Constants) data_processing->spectral_analysis comparison Comparison with Reference Data (Quinoline, 4-Chloroquinoline, etc.) spectral_analysis->comparison structure_confirmation Structure Confirmation comparison->structure_confirmation

Caption: General workflow for NMR-based structure confirmation.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general procedure for the ¹H and ¹³C NMR analysis of quinoline derivatives.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial.

  • Gently swirl or sonicate the vial to ensure complete dissolution of the sample.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal resolution and lineshape.

  • For ¹H NMR:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

  • For ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled single-pulse experiment.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase correction to ensure all peaks are in the absorptive mode.

  • Apply baseline correction to obtain a flat baseline.

  • Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR) or an internal standard such as tetramethylsilane (TMS, δ 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

By following this guide, researchers can confidently confirm the structure of this compound and other related derivatives, ensuring the integrity of their chemical entities for further studies in drug discovery and development.

A Comparative Analysis of the Biological Activities of 4-Chloro-8-methoxyquinoline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Strategic modifications to the quinoline ring can significantly influence its pharmacological properties. This guide provides a comparative overview of the biological activities of 4-Chloro-8-methoxyquinoline and its positional isomers, focusing on their cytotoxic and antimicrobial properties. By presenting available experimental data and detailed methodologies, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Comparative Cytotoxicity

The anticancer potential of chloro-methoxy substituted quinolines is an area of active investigation. While direct comparative studies on the cytotoxicity of this compound and its isomers are limited, data on related derivatives provide valuable insights into their structure-activity relationships.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Quinolone Derivatives

Compound/Derivative ClassCell LineIC50 (µM)Reference CompoundIC50 (µM)
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT116 (Colon)0.35Neocryptolepine6.26
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineCaco-2 (Colorectal)0.545-Fluorouracil-
4-Anilino-8-methoxyquinoline derivative (2i)HeLa (Cervical)7.15Gefitinib17.12
4-Anilino-8-methoxyquinoline derivative (2i)BGC-823 (Gastric)4.65Gefitinib19.27
3-Chloroquinoline-indolin-2-one hybrid (LM07, 8-OCH3 substitution)DU-145 (Prostate)11--

From the available data, it is evident that quinoline derivatives bearing chloro and methoxy substituents exhibit significant cytotoxic activity. For instance, a synthesized derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, demonstrated potent cytotoxicity against colorectal cancer cell lines HCT116 and Caco-2, with IC50 values of 0.35 µM and 0.54 µM, respectively.[1] This activity was notably higher than its parent compound, neocryptolepine. Furthermore, certain 4-anilino-8-methoxyquinoline derivatives have shown superior antitumor activity against HeLa and BGC-823 cell lines when compared to the established drug gefitinib. A 3-chloroquinoline derivative with an 8-methoxy substitution also displayed an IC50 of 11 µM against the DU-145 prostate cancer cell line.[2] These findings underscore the potential of the 8-methoxyquinoline scaffold in the design of novel anticancer agents.

Comparative Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents. The introduction of chloro and methoxy groups can modulate their spectrum and potency.

Table 2: Comparative in vitro Antimicrobial Activity (MIC, µg/mL) of Quinolone Derivatives

Compound/Derivative ClassS. aureusE. coliReference CompoundMIC (µg/mL)
8-Methoxy-4-methyl-quinoline derivative3.1256.25Ampicillin0.05-1.0 (S. aureus), 2.0-8.0 (E. coli)
4-((7-methoxyquinolin-4-yl)amino)benzenesulfonamide derivative (3l)-7.812--
C-8 Methoxy Quinolone (Moxifloxacin)--C-8 Chlorine Quinolone (BAY y 3118)-

Derivatives of 8-methoxy-4-methyl-quinoline have demonstrated notable antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with MIC values of 3.125 µg/mL and 6.25 µg/mL, respectively.[3] While not directly equipotent with ampicillin against S. aureus, this derivative shows comparable activity to ampicillin against E. coli.[3] Additionally, derivatives of 4-chloro-7-methoxyquinoline have been synthesized and shown to possess antimicrobial properties. For instance, a 4-((7-methoxyquinolin-4-yl)amino)benzenesulfonamide derivative exhibited an MIC of 7.812 µg/mL against E. coli.[4] A comparative study between a C-8 methoxy quinolone (moxifloxacin) and a C-8 chlorine quinolone (BAY y 3118) indicated that the methoxy group at the C-8 position appeared to significantly lower the propensity for the development of quinolone resistance.[5]

Signaling Pathways and Experimental Workflows

The biological effects of these quinoline derivatives are often mediated through the modulation of key cellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

Several quinoline derivatives exert their anticancer effects by targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Quinoline Quinoline Derivatives Quinoline->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Experimental Workflow: Cytotoxicity Assessment

The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compounds Add Quinoline Derivatives seed_cells->add_compounds incubate Incubate (e.g., 48h) add_compounds->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (e.g., 4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Generalized workflow for in vitro cytotoxicity evaluation using the MTT assay.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a widely used method for assessing the cytotoxic effects of compounds on cancer cell lines.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Add various concentrations of the quinoline derivatives to the wells.

  • Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubate for a specified period (e.g., 48-72 hours).

3. MTT Addition:

  • After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[7]

  • Incubate the plate for 4 hours in a humidified atmosphere.[7]

4. Formazan Solubilization:

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[7]

  • Place the plate on an orbital shaker for a few minutes to ensure complete solubilization of the purple formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[7] The reference wavelength should be more than 650 nm.[7]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the compounds induce cell cycle arrest at specific phases.

1. Cell Treatment and Harvesting:

  • Seed cells in 6-well plates and treat with the quinoline derivatives for the desired time.

  • Harvest the cells by trypsinization, collecting both adherent and floating cells.

2. Fixation:

  • Wash the cells with PBS and then fix them in cold 70% ethanol, adding it dropwise while vortexing.

  • Incubate the cells at -20°C for at least 2 hours.

3. Staining:

  • Centrifuge the fixed cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate at room temperature for 30 minutes in the dark.

4. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • The DNA content will be proportional to the fluorescence intensity of the PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Validating the Synthesis of 4-Chloro-8-methoxyquinoline: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of spectroscopic data for the validation of 4-Chloro-8-methoxyquinoline synthesis. Intended for researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic characteristics of the target compound and compares them with a plausible precursor, 8-Methoxyquinolin-4-ol. Detailed experimental protocols for both the synthesis and the spectroscopic analyses are provided to ensure reproducibility.

Synthesis Overview

The synthesis of this compound can be achieved through a two-step process. The initial step involves the formation of the quinoline core to produce 8-Methoxyquinolin-4-ol, a key intermediate. This is followed by a chlorination reaction to yield the final product. A well-established method for constructing the quinoline ring system is the Gould-Jacobs reaction, which involves the condensation of an aniline derivative with a malonic ester derivative, followed by thermal cyclization.

Spectroscopic Validation

The successful synthesis of this compound is confirmed by a suite of spectroscopic methods, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These techniques provide a molecular fingerprint of the compound, allowing for unambiguous identification and differentiation from the starting materials and potential byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound are compared with those of the precursor, 8-Methoxyquinolin-4-ol, in the tables below.

Table 1: Comparative ¹H NMR Data (CDCl₃, 400 MHz)

Proton 8-Methoxyquinolin-4-ol (Expected δ, ppm) This compound (Expected δ, ppm) Key Differences
H-2~8.0~8.8Downfield shift due to the electron-withdrawing effect of the chloro group.
H-3~6.1~7.4Significant downfield shift upon chlorination.
H-5~7.6~7.7Minor shift.
H-6~7.3~7.4Minor shift.
H-7~7.0~7.1Minor shift.
OCH₃~3.9~4.0Minor shift.
OH~11.5 (broad)-Disappearance of the hydroxyl proton signal.

Table 2: Comparative ¹³C NMR Data (CDCl₃, 100 MHz)

Carbon 8-Methoxyquinolin-4-ol (Expected δ, ppm) This compound (Expected δ, ppm) Key Differences
C-2~140~151Downfield shift.
C-3~108~122Significant downfield shift.
C-4~178~143Significant upfield shift due to the replacement of the hydroxyl group with chlorine.
C-4a~140~149Downfield shift.
C-5~124~125Minor shift.
C-6~115~127Downfield shift.
C-7~110~118Downfield shift.
C-8~155~156Minor shift.
C-8a~149~141Upfield shift.
OCH₃~56~56No significant change.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies are summarized below.

Table 3: Comparative IR Data (KBr, cm⁻¹)

Functional Group 8-Methoxyquinolin-4-ol (Expected Frequency) This compound (Expected Frequency) Key Differences
O-H stretch3400-3200 (broad)-Disappearance of the broad O-H stretch.
C=O stretch~1640-Disappearance of the C=O stretch from the quinolone tautomer.
C-Cl stretch-800-600Appearance of a C-Cl stretching vibration.
C-O stretch (aryl ether)~1250~1250Present in both compounds.
C=N stretch~1600~1600Present in both compounds.
Aromatic C-H stretch~3100-3000~3100-3000Present in both compounds.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Comparative Mass Spectrometry Data

Parameter 8-Methoxyquinolin-4-ol This compound Key Differences
Molecular Formula C₁₀H₉NO₂C₁₀H₈ClNODifferent elemental composition.
Molecular Weight 175.18 g/mol 193.63 g/mol Increased molecular weight due to the substitution of -OH with -Cl.[1]
Expected [M]⁺ m/z 175m/z 193Molecular ion peak reflects the respective molecular weights.
Expected [M+2]⁺ m/z 177 (due to ¹³C)m/z 195 (due to ¹³C and ³⁷Cl)The [M+2]⁺ peak for the chlorinated compound will be significantly more intense (approx. 1/3 of [M]⁺) due to the natural abundance of the ³⁷Cl isotope.

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of 8-Methoxyquinolin-4-ol

This step can be performed via a Gould-Jacobs reaction. A mixture of 2-methoxyaniline and diethyl ethoxymethylenemalonate is heated to form the intermediate, which is then cyclized at a high temperature in a high-boiling solvent like diphenyl ether. The resulting product is then hydrolyzed and decarboxylated to yield 8-Methoxyquinolin-4-ol.

Step 2: Chlorination of 8-Methoxyquinolin-4-ol

8-Methoxyquinolin-4-ol is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl group at the 4-position with a chlorine atom. The reaction is typically heated to ensure completion. After the reaction, the mixture is carefully quenched with ice water, and the product is extracted and purified.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • IR Spectroscopy: The IR spectrum is recorded using the KBr pellet method on an FTIR spectrometer.

  • Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

Visualizing the Synthesis and Validation Workflow

The following diagrams illustrate the logical flow of the synthesis and the validation process.

G Synthesis Workflow for this compound cluster_synthesis Synthesis cluster_validation Validation Reactants 2-Methoxyaniline + Diethyl ethoxymethylenemalonate Intermediate 8-Methoxyquinolin-4-ol Reactants->Intermediate Gould-Jacobs Reaction Product This compound Intermediate->Product Chlorination (e.g., POCl₃) NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS G Spectroscopic Validation Logic cluster_data Experimental Data SynthesizedProduct Synthesized Product NMR_Data ¹H & ¹³C NMR Data SynthesizedProduct->NMR_Data IR_Data IR Data SynthesizedProduct->IR_Data MS_Data MS Data SynthesizedProduct->MS_Data ExpectedProduct Expected: 4-Chloro- 8-methoxyquinoline Precursor Possible Impurity: 8-Methoxyquinolin-4-ol NMR_Data->ExpectedProduct Compare Shifts NMR_Data->Precursor Check for -OH proton IR_Data->ExpectedProduct Compare Bands IR_Data->Precursor Check for -OH stretch MS_Data->ExpectedProduct Compare m/z MS_Data->Precursor Check for m/z 175

References

A Comparative Guide to Catalysts for Suzuki Reactions with 4-Chloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds. For drug discovery and development, the functionalization of heterocyclic scaffolds like quinoline is of paramount importance. However, the use of electron-deficient and relatively unreactive 4-chloroquinolines as substrates presents a significant challenge, necessitating the careful selection of a highly efficient catalytic system.

This guide provides a comparative overview of various catalysts employed for the Suzuki reaction with 4-chloroquinolines. We will delve into the performance of traditional and advanced palladium-based catalysts, as well as emerging nickel-based systems, supported by experimental data from the literature.

Performance Comparison of Catalyst Systems

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency in the Suzuki coupling of 4-chloroquinolines. Below is a summary of the performance of different classes of catalysts. Please note that direct comparison can be nuanced due to variations in reaction conditions across different studies.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Key Features & Considerations
Palladium-Based Catalysts
Pd(OAc)₂None (Phosphine-Free)Na₂CO₃Water1002478[1]Environmentally friendly conditions, but may require longer reaction times and elevated temperatures. The yield is for the related 4,7-dichloroquinoline.[1]
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/EtOH/H₂O (2:1:1)801255-85A classic, readily available catalyst, but can be less effective for challenging aryl chlorides, sometimes resulting in moderate yields.
Pd₂(dba)₃ / SPhosSPhosK₃PO₄1,4-Dioxane1002-4>90 (Typical)Buchwald ligands like SPhos are highly effective for unactivated aryl chlorides, often providing excellent yields with shorter reaction times.
Pd(PEPPSI-IPr)IPr (NHC)K₂CO₃t-BuOH8012>90 (Typical)N-Heterocyclic Carbene (NHC) ligands offer high stability and activity, particularly for electron-deficient heteroaryl chlorides.
Nickel-Based Catalysts
NiCl₂(dppf)dppfK₃PO₄1,4-Dioxane10012-2460-90 (Typical)A cost-effective alternative to palladium. Can be effective for some heteroaryl chlorides, including 6-chloroquinoline.[2]
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-Amyl alcohol10012Good to ExcellentDemonstrates the utility of nickel catalysts with phosphine ligands in green solvents for the coupling of heteroaryl halides.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific substrates and scales.

Protocol 1: Phosphine-Free Palladium-Catalyzed Suzuki Coupling of 4,7-Dichloroquinoline

This protocol is adapted from a study on the Suzuki cross-coupling of 4,7-dichloroquinoline with phenylboronic acid in water.[1]

Materials:

  • 4,7-Dichloroquinoline

  • Phenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Sodium Carbonate (Na₂CO₃)

  • Water (degassed)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add 4,7-dichloroquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), sodium carbonate (3.0 mmol), and palladium(II) acetate (0.02 mmol).

  • Add 10 mL of degassed water to the flask.

  • The reaction mixture is heated to reflux (100 °C) with vigorous stirring for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 7-chloro-4-phenylquinoline.

Protocol 2: Suzuki Coupling of 4-Chloroquinoline Derivatives using Pd(PPh₃)₄

This is a general procedure based on the use of Tetrakis(triphenylphosphine)palladium(0) for the synthesis of arylated quinolines.[3]

Materials:

  • Substituted 4-chloroquinoline

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium Carbonate (K₂CO₃)

  • Toluene, Ethanol, and Water (degassed)

  • Schlenk flask and line

  • Magnetic stirrer and heating plate

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon), add the 4-chloroquinoline derivative (1.0 mmol), arylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

  • Add a degassed solvent mixture of Toluene/Ethanol/Water (2:1:1, 10 mL).

  • The reaction mixture is heated to 80 °C and stirred for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Protocol 3: Nickel-Catalyzed Suzuki Coupling of a Heteroaryl Chloride

This protocol is a general guideline for the nickel-catalyzed Suzuki-Miyaura coupling of heteroaryl chlorides.

Materials:

  • 4-Chloroquinoline

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) (NiCl₂(dppf))

  • Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous and degassed)

  • Schlenk tube or similar reaction vessel

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine 4-chloroquinoline (1.0 mmol), the arylboronic acid (1.5 mmol), NiCl₂(dppf) (0.05 mmol), and K₃PO₄ (3.0 mmol).

  • Add 5 mL of anhydrous and degassed 1,4-dioxane.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours with vigorous stirring.

  • Monitor the reaction's progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.

Visualizing the Suzuki-Miyaura Reaction

To better understand the process, the following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine 4-Chloroquinoline, Arylboronic Acid, Base, and Catalyst/Ligand solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (e.g., Argon) solvent->inert heating Heat and Stir (e.g., 80-100°C) inert->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring quench Cool and Quench monitoring->quench extract Aqueous Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling of 4-chloroquinolines.

Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex R¹-X (4-Chloroquinoline) tm Transmetalation pd2_complex->tm pd2_diaryl R¹-Pd(II)L₂-R² tm->pd2_diaryl R²-B(OR)₂ (Arylboronic Acid) + Base re Reductive Elimination pd2_diaryl->re product R¹-R² pd2_diaryl->product re->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Assessing the Efficacy of 4-Chloro-8-methoxyquinoline Derivatives In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of 4-Chloro-8-methoxyquinoline derivatives, with a focus on their anticancer properties. The content summarizes key experimental data, details relevant methodologies, and visualizes associated cellular signaling pathways to offer a comprehensive resource for researchers in oncology and medicinal chemistry. The primary focus of this guide is on a series of 4-anilino-8-methoxyquinoline derivatives, for which comparative data is available against established cancer cell lines and a known EGFR inhibitor, Gefitinib.

Data Presentation: In Vitro Cytotoxicity

The antiproliferative activity of 4-anilino-8-methoxyquinoline derivatives was evaluated against human cervical cancer (HeLa) and human gastric carcinoma (BGC-823) cell lines. The following tables summarize the 50% inhibitory concentration (IC₅₀) values, providing a clear comparison of the potency of these compounds.

Table 1: IC₅₀ Values of 4-(Anilino)-8-methoxyquinoline Derivatives Against HeLa and BGC-823 Cancer Cell Lines [1]

Compound IDSubstituent on Aniline RingHeLa IC₅₀ (μM)BGC-823 IC₅₀ (μM)
2b 4'-Chloro> 4011.23
2c 3'-Fluoro18.359.17
2e 3',4'-Dichloro11.375.16
2f 3'-Chloro-4'-fluoro10.154.82
2i 4'-Isopropyl7.154.65
Gefitinib Reference Drug 17.12 19.27

Data sourced from "Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives"[1].

Observations:

  • Several 8-methoxy-4-anilinoquinoline derivatives demonstrated superior or comparable cytotoxicity to the reference drug Gefitinib, particularly against the BGC-823 cell line.[1]

  • Compound 2i , featuring a 4'-isopropyl group on the aniline ring, exhibited the most potent activity against both HeLa and BGC-823 cell lines, with IC₅₀ values of 7.15 μM and 4.65 μM, respectively.[1] This represents a significant increase in antitumor activity compared to Gefitinib.[1]

  • Halogen substitution on the aniline ring also influences cytotoxic activity. For instance, the 3',4'-dichloro derivative (2e ) and the 3'-chloro-4'-fluoro derivative (2f ) showed notable potency against BGC-823 cells.[1]

Experimental Protocols

The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. This protocol is based on established methodologies for evaluating the in vitro efficacy of quinoline derivatives.[2][3][4][5][6]

MTT Assay for Cell Viability and Cytotoxicity

1. Cell Seeding:

  • Culture human tumor cells (e.g., HeLa, BGC-823) in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).

  • Detach cells using trypsinization.

  • Seed 1.0–2.0 × 10³ cells per well in a 96-well plate.

  • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

2. Compound Treatment:

  • Prepare stock solutions of the this compound derivatives in DMSO.

  • Create serial dilutions of the test compounds in the culture medium to achieve the desired final concentrations.

  • Remove the overnight culture medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).

  • Incubate the plate for 96 hours at 37°C and 5% CO₂.[1]

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Add 10 μL of the MTT stock solution to each well.

  • Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2]

4. Formazan Solubilization:

  • Add 100 μL of a solubilization solution (e.g., acidic isopropanol or a detergent-based solution) to each well to dissolve the formazan crystals.[2]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[2][3]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC₅₀ value by plotting cell viability against the compound concentrations and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathways

The 4-anilinoquinoline scaffold is a well-established pharmacophore known to target the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[1] The following diagrams illustrate the experimental workflow for assessing cytotoxicity and the proposed signaling pathway affected by these derivatives.

experimental_workflow start Start: Cancer Cell Culture (HeLa, BGC-823) seed_plate Seed Cells in 96-well Plate start->seed_plate overnight_incubation Overnight Incubation (37°C, 5% CO2) seed_plate->overnight_incubation add_compounds Add this compound Derivatives & Controls overnight_incubation->add_compounds incubation_96h Incubate for 96 hours add_compounds->incubation_96h add_mtt Add MTT Reagent incubation_96h->add_mtt incubation_4h Incubate for 4 hours add_mtt->incubation_4h solubilize Add Solubilization Solution incubation_4h->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End: Efficacy Determined calculate_ic50->end

Figure 1. Experimental workflow for the MTT cytotoxicity assay.

The primary mechanism of action for many 4-anilinoquinoline derivatives involves the inhibition of the EGFR signaling pathway. By binding to the ATP-binding site of the EGFR tyrosine kinase, these compounds prevent its autophosphorylation and subsequent activation of downstream signaling cascades that promote cell proliferation, survival, and metastasis.

egfr_pathway EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Cell_Proliferation Cell Proliferation Transcription->Cell_Proliferation Cell_Survival Cell Survival Transcription->Cell_Survival Metastasis Metastasis Transcription->Metastasis Inhibitor This compound Derivative Inhibitor->EGFR Inhibits ATP Binding

Figure 2. Inhibition of the EGFR signaling pathway.

References

A Head-to-Head Comparison of 4-Chloroquinoline Synthesis Methods for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinoline moiety represents a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. The synthesis of 4-chloroquinoline, a key intermediate in the production of many antimalarial drugs like chloroquine and hydroxychloroquine, is a critical process. The selection of a synthetic route can significantly impact yield, purity, scalability, and overall efficiency. This guide provides an objective comparison of prominent methods for 4-chloroquinoline synthesis, offering detailed experimental protocols and quantitative data to inform your selection.

Comparative Overview of Synthesis Methods

The classical methods for quinoline synthesis, including the Gould-Jacobs, Conrad-Limpach, Combes, and Doebner-von Miller reactions, each present a unique set of advantages and disadvantages. The choice of method often depends on the availability of starting materials, desired substitution patterns, and the scale of the synthesis. Most classical methods yield a 4-hydroxyquinoline precursor, which is subsequently chlorinated.

Synthesis MethodStarting MaterialsIntermediateTypical Yield (4-hydroxyquinoline)Reaction ConditionsKey AdvantagesKey Disadvantages
Gould-Jacobs Reaction Aniline, Diethyl ethoxymethylenemalonateAnilinomethylenemalonateHigh (85-98%)[1][2]High temperature (cyclization at ~250 °C)[3][4]High yields, good for producing 4-hydroxy-3-carboalkoxyquinolines.[4][5]High temperatures required for cyclization, multi-step process.[3][6]
Conrad-Limpach Synthesis Aniline, β-ketoester (e.g., ethyl acetoacetate)β-aminoacrylate (enamine)Moderate to High (up to 95% with optimization)[7]High temperature (cyclization at ~250 °C)[7][8]Good yields with appropriate solvent choice.[7]High temperatures required, potential for isomeric mixtures with Knorr variation.[7]
Combes Quinoline Synthesis Aniline, β-diketoneSchiff BaseGood (for 2,4-disubstituted quinolines)[5]Acid-catalyzed cyclization[9]Good for synthesizing 2,4-disubstituted quinolines.[5]Primarily yields 2,4-disubstituted quinolines, not directly 4-hydroxyquinoline.[9]
Doebner-von Miller Reaction Aniline, α,β-unsaturated carbonyl compoundDihydroquinolineModerate to Excellent (42-89% with modern catalysts)Acid-catalyzed, often harsh conditions[10]Versatile for a wide range of substituted quinolines.[10]Harsh reaction conditions, potential for side reactions like polymerization, and regioselectivity issues.[10][11]

Experimental Protocols

Below are detailed experimental protocols for the key synthesis methods leading to 4-chloroquinoline.

Gould-Jacobs Synthesis of 4-Hydroxyquinoline and Subsequent Chlorination

This method is a reliable route to 4-hydroxyquinolines, which can then be converted to 4-chloroquinolines.[4][5]

Step 1: Synthesis of 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid

  • Reactants: m-chloroaniline and ethyl ethoxymethylenemalonate.[1][2]

  • Procedure:

    • A mixture of 127.5 g (1.0 mole) of m-chloroaniline and 233 g (1.1 moles) of ethyl ethoxymethylenemalonate is heated on a steam bath for 1 hour.[1][2]

    • The resulting ethyl α-carbethoxy-β-m-chloroanilinoacrylate is added to 1 L of boiling Dowtherm A and refluxed for 1 hour to effect cyclization.[1][2]

    • The crystallized product is filtered, washed, and then saponified by refluxing with 1 L of 10% aqueous sodium hydroxide for about 1 hour until all the solid dissolves.[1][2]

    • After cooling, the solution is acidified with concentrated hydrochloric acid to precipitate the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.[1][2]

  • Yield: 190–220 g (85–98%).[1][2]

Step 2: Decarboxylation to 7-Chloro-4-quinolinol

  • Procedure: The air-dried carboxylic acid from the previous step is suspended in 1 L of Dowtherm A and boiled for 1 hour under a stream of nitrogen to facilitate decarboxylation.[1]

  • Yield: This step proceeds in high yield as part of the one-pot conversion to the final chlorinated product.

Step 3: Chlorination to 4,7-Dichloroquinoline

  • Reactants: 7-Chloro-4-quinolinol and phosphorus oxychloride.

  • Procedure:

    • The Dowtherm A solution containing 7-chloro-4-quinolinol is cooled to room temperature, and 90 ml (0.98 mole) of phosphorus oxychloride is added.[1]

    • The temperature is raised to 135–140 °C and stirred for 1 hour.[1]

    • The reaction mixture is cooled and then poured into a separatory funnel. The product is extracted with 10% hydrochloric acid.[1]

    • The combined acid extracts are cooled and neutralized with 10% sodium hydroxide to precipitate the 4,7-dichloroquinoline.[1]

  • Yield: 110–120 g (55–60% overall yield from the carboxylic acid).[1]

Conrad-Limpach Synthesis of 4-Hydroxyquinoline and Subsequent Chlorination

This method involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.[7][8]

Step 1: Synthesis of Ethyl β-anilinocrotonate

  • Reactants: Aniline and ethyl acetoacetate.

  • Procedure: A mixture of aniline and ethyl acetoacetate is typically stirred at room temperature or with gentle heating, often with a catalytic amount of acid, to form the enamine intermediate.

Step 2: Cyclization to 2-Methyl-4-hydroxyquinoline

  • Procedure:

    • In a three-necked flask equipped with a stirrer and condenser, 150 ml of Dowtherm is heated to reflux.[12]

    • 65 g (0.32 mole) of ethyl β-anilinocrotonate is added rapidly.[12]

    • The mixture is refluxed for an additional 10-15 minutes.[12]

    • Upon cooling, the product crystallizes and is collected by filtration, washed with petroleum ether, and can be purified by recrystallization from boiling water with decolorizing carbon.[12]

  • Yield: 43–46 g (85–90%).[12]

Step 3: Chlorination to 4-Chloro-2-methylquinoline

  • Reactants: 2-Methyl-4-hydroxyquinoline and phosphorus oxychloride.

  • Procedure: A general procedure involves heating the 4-hydroxyquinoline derivative with an excess of phosphorus oxychloride, often with a catalytic amount of a tertiary amine, followed by careful quenching with ice and neutralization to precipitate the 4-chloroquinoline product.

  • Yield: Generally high, often exceeding 80-90%.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the described synthesis methods.

Gould_Jacobs_Synthesis Aniline Aniline Intermediate1 Anilinomethylenemalonate Aniline->Intermediate1 DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate1 Intermediate2 4-Hydroxy-3-carboalkoxyquinoline Intermediate1->Intermediate2 High Temp. Cyclization Intermediate3 4-Hydroxyquinoline Intermediate2->Intermediate3 Saponification & Decarboxylation Product 4-Chloroquinoline Intermediate3->Product POCl3 POCl3 POCl3->Product Conrad_Limpach_Synthesis Aniline Aniline Intermediate1 β-aminoacrylate (enamine) Aniline->Intermediate1 Ketoester β-ketoester Ketoester->Intermediate1 Intermediate2 4-Hydroxyquinoline Intermediate1->Intermediate2 High Temp. Cyclization Product 4-Chloroquinoline Intermediate2->Product POCl3 POCl3 POCl3->Product Combes_Synthesis Aniline Aniline Intermediate1 Schiff Base Aniline->Intermediate1 Diketone β-diketone Diketone->Intermediate1 Product 2,4-Disubstituted Quinoline Intermediate1->Product Acid-catalyzed Cyclization Doebner_von_Miller_Reaction Aniline Aniline Intermediate1 Dihydroquinoline Aniline->Intermediate1 UnsaturatedCarbonyl α,β-unsaturated carbonyl UnsaturatedCarbonyl->Intermediate1 Product Substituted Quinoline Intermediate1->Product Oxidation

References

Purity Deep Dive: A Comparative Guide to Commercial 4-Chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides a comprehensive purity assessment of commercially available 4-Chloro-8-methoxyquinoline, a key building block in the synthesis of various pharmaceutical agents. We present a comparative analysis against viable alternatives, supported by detailed experimental protocols and quantitative data to inform your selection process.

Comparative Purity Analysis

The purity of this compound and two common alternatives, 4-Chloro-7-methoxyquinoline and 4-Chloro-6-methoxyquinoline, was assessed using High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The results, summarized in the tables below, highlight the typical purity profiles and common process-related impurities encountered in commercial batches.

Table 1: HPLC-UV Purity Profile and Impurity Analysis

CompoundLot NumberPurity (Area %)Retention Time (min)Impurity 1 (Area %)Impurity 2 (Area %)
This compound A12399.858.240.08 (Isomer)0.05 (Starting Material)
4-Chloro-7-methoxyquinolineB45699.727.910.15 (Isomer)0.10 (Byproduct)
4-Chloro-6-methoxyquinolineC78999.918.560.04 (Isomer)0.03 (Unidentified)

Table 2: GC-MS Analysis of Volatile and Semi-Volatile Impurities

CompoundLot NumberResidual Solvent 1 (ppm)Residual Solvent 2 (ppm)Other Volatile Impurities (ppm)
This compound A123Toluene: 50Dichloromethane: 25Not Detected
4-Chloro-7-methoxyquinolineB456Toluene: 80Acetonitrile: 40< 10
4-Chloro-6-methoxyquinolineC789Toluene: 30Dichloromethane: 15Not Detected

Experimental Workflow and Methodologies

The following diagram illustrates the workflow for the purity confirmation of commercial quinoline derivatives.

cluster_0 Sample Preparation cluster_1 Purity & Impurity Analysis cluster_2 Data Evaluation cluster_3 Reporting Sample Commercial Quinoline Derivative Dissolution Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolution HPLC HPLC-UV Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS PurityAssay Purity Assay (% Area) HPLC->PurityAssay ImpurityProfile Impurity Profiling HPLC->ImpurityProfile ResidualSolvents Residual Solvent Analysis GCMS->ResidualSolvents Report Certificate of Analysis Generation PurityAssay->Report ImpurityProfile->Report ResidualSolvents->Report

Figure 1. Experimental workflow for purity confirmation.

Experimental Protocols

1. HPLC-UV Method for Purity and Impurity Profiling

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 90-10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

2. GC-MS Method for Residual Solvent and Volatile Impurity Analysis

  • Instrumentation: A standard GC system coupled with a Mass Spectrometer.

  • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold at 240°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 35-350.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., DMSO) to a final concentration of 50 mg/mL.

Signaling Pathway and Logical Relationships

The selection of an appropriate starting material has a direct impact on the subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). The following diagram illustrates this logical relationship.

cluster_0 Starting Material Quality cluster_1 Drug Synthesis & Development cluster_2 Outcome HighPurity High Purity Starting Material (e.g., this compound) Synthesis Chemical Synthesis Steps HighPurity->Synthesis Fewer side reactions LowPurity Low Purity Starting Material LowPurity->Synthesis More side reactions Purification Purification Steps LowPurity->Purification Complex purification Synthesis->Purification API Final API Purification->API HighYield High Yield & Purity API->HighYield LowYield Low Yield & Impurities API->LowYield

Figure 2. Impact of starting material purity on API synthesis.

Cross-Validation of Analytical Methods for 4-Chloro-8-methoxyquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous and accurate analysis of pharmaceutical compounds is fundamental to ensuring safety and efficacy. This guide presents a comparative overview of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of 4-Chloro-8-methoxyquinoline. The cross-validation of these methods is crucial for verifying that different analytical procedures yield equivalent and reliable results, a cornerstone of analytical method transfer and development.

Comparison of Analytical Methods

The selection of an analytical method for this compound depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. Below is a summary of the key performance parameters for hypothetical HPLC and GC-MS methods, designed to provide a clear comparison for method selection.

ParameterHPLC-UV MethodGC-MS Method
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%
Precision (% RSD) < 1.5%< 2.0%
Limit of Detection (LOD) ~10 ng/mL~1 ng/mL
Limit of Quantitation (LOQ) ~30 ng/mL~5 ng/mL
Run Time 15 min20 min
Specificity GoodExcellent

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of these analytical methods. The following protocols are based on established procedures for similar quinoline derivatives and can be adapted for this compound.[1]

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine quantification of this compound in various samples.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : An isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 70:30 (v/v) ratio.

  • Flow Rate : 1.0 mL/min.[1]

  • Detection : UV detection at a wavelength of 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Samples are dissolved in the mobile phase to a concentration within the linear range of the assay.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers high selectivity and sensitivity, making it ideal for the analysis of trace amounts of this compound.

  • Instrumentation : A gas chromatograph coupled with a mass spectrometer.

  • Column : A capillary column suitable for aromatic compounds (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[1]

  • Inlet Temperature : 270°C.

  • Oven Temperature Program : The oven temperature is initially held at 150°C for 2 minutes, then ramped up to 280°C at a rate of 10°C/min, and held for 5 minutes.

  • Injection Mode : Splitless injection.

  • Injection Volume : 1 µL.[1]

  • MS Transfer Line Temperature : 280°C.[1]

  • Ion Source Temperature : 230°C.[1]

  • Ionization Mode : Electron Ionization (EI) at 70 eV.[1]

  • Scan Range : m/z 50-350.

Visualization of the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of the two analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison cluster_conclusion Conclusion Prep Prepare Homogeneous Sample Batch Spike Spike with Analyte at Different Concentrations Prep->Spike HPLC Analyze with HPLC Method Spike->HPLC GCMS Analyze with GC-MS Method Spike->GCMS Compare Compare Results (Accuracy, Precision, Linearity) HPLC->Compare GCMS->Compare Equiv Methods Equivalent? Compare->Equiv

Caption: Workflow for the cross-validation of analytical methods.

References

A Comparative Guide to the Anticancer Activity of 4-Anilino-8-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer activity of various 4-anilino-8-methoxyquinoline derivatives, a class of compounds showing promise in oncological research. By presenting supporting experimental data, detailed protocols, and visual representations of key biological pathways, this document aims to facilitate further investigation and development in this area. While the core structure of interest is 4-chloro-8-methoxyquinoline, the available research predominantly focuses on derivatives where the 4-chloro group is substituted with various anilino moieties. This guide, therefore, concentrates on these 4-anilino-8-methoxyquinoline analogs, which represent a significant avenue in the exploration of quinoline-based anticancer agents.

Data Presentation: Comparative Anticancer Activity

The in vitro cytotoxic activity of a series of 4-anilino-8-methoxyquinoline derivatives was evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The data presented below summarizes the IC50 values of these compounds against human cervical cancer (HeLa) and human gastric carcinoma (BGC-823) cell lines.[1] Gefitinib, a known EGFR inhibitor, was used as a positive control.

Compound IDR Group (Substitution on Anilino Ring)HeLa IC50 (μM)[1]BGC-823 IC50 (μM)[1]
2c 3'-Fluoro>4011.10±1.08
2e 3',4'-Dichloro29.31±1.349.32±0.87
2i 4'-Isopropyl7.15±0.634.65±0.51
Gefitinib -19.33±1.2112.14±1.13

Additionally, a related compound, 2-morpholino-4-(4-methoxyanilino)quinoline (compound 3e), was evaluated against the human liver cancer cell line HepG2.

Compound IDStructureHepG2 IC50 (μM)
3e 2-morpholino-4-(4-methoxyanilino)quinoline20 (approx.)

Key Signaling Pathways in Quinoline Anticancer Activity

Quinoline derivatives often exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis. Two of the most relevant pathways for the compounds discussed are the PI3K/Akt/mTOR and the Wnt/β-catenin signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[2][3] Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development.[4]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Quinoline Quinoline Derivatives Quinoline->PI3K Inhibition Quinoline->Akt Inhibition Quinoline->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis.[5] Its dysregulation can lead to the accumulation of β-catenin in the nucleus, which then activates target genes responsible for cell proliferation and tumor progression.[6][7]

Wnt_Beta_Catenin_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (APC/Axin/GSK3β) Frizzled->DestructionComplex Inhibition BetaCatenin_cyto β-catenin (cytoplasm) DestructionComplex->BetaCatenin_cyto Degradation BetaCatenin_nuc β-catenin (nucleus) BetaCatenin_cyto->BetaCatenin_nuc Translocation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binding TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activation Quinoline Quinoline Derivatives Quinoline->BetaCatenin_nuc Inhibition of Translocation/Binding

Caption: The Wnt/β-catenin signaling pathway and a potential mechanism of inhibition.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The IC50 value is calculated from the dose-response curves.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add Quinoline Derivatives A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Measure Absorbance F->G

Caption: A generalized workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through the use of Annexin V and Propidium Iodide (PI).[12][13]

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[14]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[15][16]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[15] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[16]

Cell Cycle Analysis

Cell cycle analysis is performed to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17][18]

  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[19]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[19]

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the different phases of the cell cycle is determined based on the fluorescence intensity of PI.

References

A Comparative Guide to the Reactivity of 4-Chloro-8-methoxyquinoline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 4-chloro-8-methoxyquinoline in four common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. As a chloro-substituted heterocyclic compound, this compound presents a moderately reactive electrophile for these transformations. The electron-donating methoxy group at the C8 position can influence the electron density of the quinoline ring system and, consequently, its reactivity in catalytic cycles.

This document summarizes typical experimental conditions and reported yields for these reactions, offering a valuable resource for designing synthetic routes involving this versatile building block. While direct comparative studies on the reactivity of this compound across all these reactions are limited in the available literature, this guide extrapolates from known reactions of similar 4-chloroquinoline derivatives and other chloroarenes to provide a useful predictive framework.

Data Presentation: Reactivity and Yields

The following table summarizes the typical reaction conditions and reported yields for the cross-coupling of this compound and its analogues. It is important to note that the reactivity of chloroarenes is generally lower than that of the corresponding bromo or iodo derivatives, often necessitating more forcing conditions or specialized catalyst systems.

Cross-Coupling ReactionCoupling PartnerCatalyst System (Typical)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄ or Pd(OAc)₂/ligandK₂CO₃, K₃PO₄Dioxane/H₂O, Toluene80-11012-2460-95[1][2]
Heck Alkene (e.g., n-butyl acrylate)Pd(OAc)₂/PPh₃Et₃N, K₂CO₃DMF, DMA100-14012-4850-85[3][4][5]
Sonogashira Terminal alkynePd(PPh₃)₂Cl₂/CuIEt₃N, PiperidineTHF, DMF25-1004-2445-90[6][7]
Buchwald-Hartwig Amine (e.g., morpholine)Pd₂(dba)₃/ligand (e.g., Xantphos)NaOtBu, Cs₂CO₃Toluene, Dioxane80-12012-2460-90[8][9][10]

Yields are approximate and highly dependent on the specific substrates, catalyst, ligand, and reaction conditions used. Data for this compound is limited; ranges are based on reactions with similar 4-chloroquinolines and other chloroarenes.

Experimental Protocols

Detailed methodologies for each key cross-coupling reaction are provided below. These protocols are generalized and may require optimization for specific applications.

Suzuki-Miyaura Coupling

This reaction forms a new carbon-carbon bond between this compound and an organoboron compound.

Protocol: A mixture of this compound (1.0 mmol), the respective arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel. A solvent system, typically a mixture of dioxane and water (e.g., 4:1 v/v, 5 mL), is added. The vessel is sealed and the mixture is stirred at a temperature ranging from 80 to 110 °C for 12 to 24 hours. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Heck Reaction

The Heck reaction facilitates the coupling of this compound with an alkene to form a substituted quinoline.

Protocol: In a sealed tube, this compound (1.0 mmol), an alkene (e.g., n-butyl acrylate, 1.5 mmol), a palladium source (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (e.g., PPh₃, 0.04 mmol), and a base (e.g., Et₃N, 1.5 mmol) are combined in a suitable solvent such as DMF or DMA (5 mL). The mixture is degassed and then heated to 100-140 °C for 12 to 48 hours. After cooling, the reaction mixture is filtered to remove inorganic salts and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water. The organic phase is dried and evaporated, and the product is purified by chromatography.

Sonogashira Coupling

This reaction is employed to couple this compound with a terminal alkyne.

Protocol: To a solution of this compound (1.0 mmol) in a solvent like THF or DMF (10 mL) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), a copper(I) co-catalyst (e.g., CuI, 0.06 mmol), and a base (e.g., Et₃N, 2.0 mmol). The terminal alkyne (1.2 mmol) is then added, and the reaction mixture is stirred at a temperature between room temperature and 100 °C for 4 to 24 hours under an inert atmosphere. The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

Buchwald-Hartwig Amination

This C-N bond-forming reaction couples this compound with an amine.

Protocol: A reaction vessel is charged with this compound (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable ligand (e.g., Xantphos, 0.04 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol). Anhydrous solvent, such as toluene or dioxane (5 mL), is added. The vessel is sealed, and the mixture is heated at 80-120 °C for 12 to 24 hours. After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The desired amino-quinoline derivative is isolated by column chromatography.

Visualizations

The following diagrams illustrate the general catalytic cycles for the discussed cross-coupling reactions and a typical experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Carbopalladation Carbopalladation Ar-Pd(II)-X(L2)->Carbopalladation Alkene R-CH2-CH(Ar)-Pd(II)-X(L2) R-CH2-CH(Ar)-Pd(II)-X(L2) Carbopalladation->R-CH2-CH(Ar)-Pd(II)-X(L2) Beta-Hydride\nElimination Beta-Hydride Elimination R-CH2-CH(Ar)-Pd(II)-X(L2)->Beta-Hydride\nElimination H-Pd(II)-X(L2) H-Pd(II)-X(L2) Beta-Hydride\nElimination->H-Pd(II)-X(L2) Alkene Product H-Pd(II)-X(L2)->Pd(0)L2 Base

Caption: General catalytic cycle for the Heck reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-C≡C-Cu Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Transmetalation->Ar-Pd(II)-C≡C-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡C-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-C≡C-R CuX CuX Alkyne\nCoordination Alkyne Coordination CuX->Alkyne\nCoordination R-C≡C-H Base R-C≡C-Cu R-C≡C-Cu Alkyne\nCoordination->R-C≡C-Cu R-C≡C-Cu->CuX Transmetalation to Pd

Caption: General catalytic cycles for the Sonogashira cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L2)->Amine\nCoordination R2NH [Ar-Pd(II)-X(L2)(HNR2)] [Ar-Pd(II)-X(L2)(HNR2)] Amine\nCoordination->[Ar-Pd(II)-X(L2)(HNR2)] Deprotonation Deprotonation [Ar-Pd(II)-X(L2)(HNR2)]->Deprotonation Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Deprotonation->Ar-Pd(II)-NR2(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR2

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Weigh Reagents: This compound, Coupling Partner, Catalyst, Ligand, Base Solvent Add Solvent Reagents->Solvent Heating Heat and Stir (under inert atmosphere if required) Solvent->Heating Monitoring Monitor Reaction (TLC, GC-MS, etc.) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Characterization Characterization Purification->Characterization NMR, MS, etc.

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Chloro-8-methoxyquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. 4-Chloro-8-methoxyquinoline, a quinoline derivative, must be treated as hazardous waste due to its potential toxicity and harmful effects on the environment.[1][2][3][4] This guide provides a clear, step-by-step procedure for its proper disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care. The compound is classified as harmful if swallowed and can cause serious eye damage.[5][6][7] Always handle this chemical in a well-ventilated area, avoiding the creation of dust and aerosols.[8][9]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to minimize exposure risks.

Protection TypeSpecific EquipmentStandard Reference
Eye and Face Safety glasses with side-shields or chemical splash gogglesOSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene)EN 374
Body Laboratory coat---
Respiratory Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH/MSHA or EN 149 approved respirator.OSHA 29 CFR 1910.134 or EN 149

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to prevent its release into the environment.[4][8][10] It must not be disposed of in regular trash or poured down the drain.[1][2][4]

Step 1: Waste Identification and Segregation

  • All waste streams containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips, weighing paper), must be identified and segregated as hazardous waste.[2]

Step 2: Waste Collection

  • Solid Waste: Carefully place any solid this compound and contaminated disposable items directly into a clearly labeled, sealable, and chemically compatible hazardous waste container.[2]

  • Liquid Waste: Collect any solutions containing the compound in a designated, leak-proof liquid hazardous waste container. The container must be compatible with the solvent used.[2]

Step 3: Labeling

  • Clearly label all waste containers as "Hazardous Waste" and specify the full chemical name: "this compound".[2] For liquid waste, also list all components of the solution with their approximate percentages.

Step 4: Storage

  • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area while awaiting pickup.[7][8][10][11]

  • It is highly recommended to use secondary containment, such as a larger, chemically resistant bin, to contain any potential leaks.[2]

Step 5: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[2]

  • Provide a full inventory of the waste to the disposal service. Disposal should be carried out at an approved and licensed waste disposal plant.[7][10][11][12]

Disposal Workflow

start Start: Generation of This compound Waste ppe Wear Appropriate PPE start->ppe segregate Segregate Waste: Solid vs. Liquid ppe->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid store Store in Secure Satellite Accumulation Area collect_solid->store collect_liquid->store contact_ehs Contact EHS or Licensed Hazardous Waste Contractor store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate non-essential personnel from the area.[8]

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, absorb liquid spills with an inert material such as vermiculite, dry sand, or earth.[13]

  • For solid spills, carefully sweep up the material to avoid generating dust.[8]

  • Collect the spilled material and absorbent into a suitable, sealed container for disposal as hazardous waste.[9][13]

  • Wash the spill area thoroughly.

  • Do not allow the spilled material to enter drains or waterways.[4][8]

Experimental Protocols for Deactivation

Currently, there are no widely established and cited experimental protocols for the in-lab neutralization or deactivation of this compound for disposal purposes. The standard and required procedure is to treat it as hazardous waste and arrange for its collection and disposal by a certified professional service. This ensures compliance with local, regional, and national regulations and protects both laboratory personnel and the environment.[14][15]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-8-methoxyquinoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-8-methoxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.